molecular formula C7H8BrNO2 B1280217 5-Bromo-2,3-dimethoxypyridine CAS No. 52605-98-8

5-Bromo-2,3-dimethoxypyridine

Numéro de catalogue: B1280217
Numéro CAS: 52605-98-8
Poids moléculaire: 218.05 g/mol
Clé InChI: VSXDRIVAPWWONE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-2,3-dimethoxypyridine is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-bromo-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXDRIVAPWWONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502664
Record name 5-Bromo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52605-98-8
Record name 5-Bromo-2,3-dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52605-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-2,3-dimethoxypyridine (CAS: 52605-98-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

5-Bromo-2,3-dimethoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceutical and materials science applications. Its chemical structure, featuring a bromine atom at the 5-position and two methoxy groups at the 2- and 3-positions, allows for strategic functionalization, primarily through palladium-catalyzed cross-coupling reactions.

PropertyValueReference
CAS Number 52605-98-8[1][2][3]
Molecular Formula C₇H₈BrNO₂[1][2]
Molecular Weight 218.05 g/mol [1][2]
Appearance White to pale yellow semi-solid[4]
Melting Point 32°C[4]
Boiling Point 222.68 °C at 760 mmHg[5]
Density 1.485 g/cm³[5]
SMILES COC1=CC(Br)=CN=C1OC[1]
InChI Key VSXDRIVAPWWONE-UHFFFAOYSA-N[2]

Spectroscopic Data

Expected ¹H NMR Resonances:

  • Aromatic protons on the pyridine ring would appear as distinct signals.

  • Two singlets corresponding to the two methoxy groups (-OCH₃) would be present.

Expected ¹³C NMR Resonances:

  • Carbon atoms of the pyridine ring, with shifts influenced by the bromine and methoxy substituents.

  • Two signals corresponding to the carbons of the methoxy groups.

Applications in Synthetic Chemistry

This compound is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring serves as an excellent leaving group in various palladium-catalyzed reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions provide access to a wide range of substituted 2,3-dimethoxypyridine derivatives, which are precursors to biologically active compounds.

Palladium-catalyzed cross-coupling reactions of this compound.

Role in Drug Discovery and Development

Substituted pyridines are prevalent scaffolds in medicinal chemistry. This compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of neuroscience.

Synthesis of Dopamine Receptor Ligands

Research has shown that this compound is a precursor in the synthesis of analogues that exhibit binding affinities for dopamine D₂, D₃, and D₄ receptors.[6] These receptors are significant targets in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The general synthetic approach involves the modification of the 5-position of the pyridine ring to introduce pharmacophoric elements that interact with the dopamine receptors.

Potential Precursor for D-Amino Acid Oxidase (DAAO) Inhibitors

The development of inhibitors for D-amino acid oxidase (DAAO) is an active area of research for the treatment of schizophrenia.[7][8][9] DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][5] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[5][10] By inhibiting DAAO, the levels of D-serine in the brain can be increased, thereby enhancing NMDA receptor function.[1][5] The structural features of this compound make it a plausible scaffold for the design and synthesis of novel DAAO inhibitors.

Experimental Protocols

While a specific detailed experimental protocol for a reaction starting with this compound was not found in the provided search results, a general procedure for a Suzuki-Miyaura coupling reaction, a common application for this compound, can be outlined based on established methods for similar bromopyridine substrates.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using a two-phase system)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If a two-phase system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H

General workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathway of D-Amino Acid Oxidase (DAAO) in Schizophrenia

The DAAO enzyme plays a critical role in regulating the levels of D-serine, a key modulator of glutamatergic neurotransmission via the NMDA receptor. The hypofunction of this receptor is a central hypothesis in the pathophysiology of schizophrenia.

In the synaptic cleft, glutamate and a co-agonist, primarily D-serine, must both bind to the NMDA receptor to allow for the influx of calcium ions and subsequent downstream signaling.[5] D-serine is synthesized from L-serine by the enzyme serine racemase and is degraded by DAAO.[5] In individuals with schizophrenia, there is evidence of increased DAAO activity, leading to lower levels of D-serine.[10] This reduction in the available co-agonist contributes to the hypoactivity of the NMDA receptor, which is thought to underlie some of the cognitive and negative symptoms of the disorder.[5] Therefore, inhibiting DAAO is a promising therapeutic strategy to restore normal NMDA receptor function.

G cluster_1 Astrocyte cluster_3 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR L-Serine L-Serine Serine Racemase Serine Racemase L-Serine->Serine Racemase D-Serine_astrocyte D-Serine Serine Racemase->D-Serine_astrocyte DAAO DAAO D-Serine_astrocyte->DAAO D-Serine_synapse D-Serine D-Serine_astrocyte->D-Serine_synapse α-keto-acid α-keto-acid + H₂O₂ + NH₃ DAAO->α-keto-acid D-Serine_synapse->NMDAR Ca2+ Influx Ca2+ Influx NMDAR->Ca2+ Influx Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling

DAAO signaling pathway in the context of schizophrenia.

References

A Technical Guide to the Physicochemical Properties of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dimethoxypyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis. Its utility is rooted in the strategic placement of a bromine atom, which is amenable to various cross-coupling reactions, and two methoxy groups that influence the molecule's reactivity and physical properties. This technical guide provides a summary of the available physicochemical data for this compound, details common experimental protocols for the determination of key properties, and illustrates its role in synthetic chemistry.

Core Physicochemical Properties

A comprehensive search for experimentally determined physicochemical properties of this compound did not yield specific values for melting point, boiling point, pKa, or aqueous solubility. The physical form is described as a solid. However, several key molecular identifiers and computed properties have been compiled and are presented below.

Table 1: Molecular Identifiers and General Properties of this compound

PropertyValueSource
CAS Number 52605-98-8[1]
Molecular Formula C₇H₈BrNO₂[1]
Molecular Weight 218.05 g/mol [1]
Physical Form Solid
Purity ≥97%[1]
SMILES COc1cc(Br)cnc1OC[1]
InChI Key VSXDRIVAPWWONE-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Topological Polar Surface Area (TPSA) 31.35 Ų[1]
LogP (Octanol-Water Partition Coefficient) 1.8613[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of purity.[2] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: The solid sample must be completely dry and finely powdered to ensure efficient and reproducible heat transfer.[2]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is gently tapped to pack the sample to a height of 1-2 mm.[3]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.

  • Heating and Observation:

    • An initial rapid heating can be performed to determine an approximate melting range.

    • For an accurate measurement, a new sample is heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 20°C below the approximate melting point.[4][5]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range. For a pure substance, this range should be narrow.[3]

pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.[6] It involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (an acid or a base).[6][7]

Methodology:

  • Apparatus Calibration: The pH meter is calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[7][8]

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent, often with a co-solvent for sparingly soluble substances, to a concentration of at least 10⁻⁴ M.[6][7] The ionic strength of the solution is kept constant using an inert salt solution, such as 0.15 M KCl.[7][8] The solution is purged with nitrogen to remove dissolved carbon dioxide.[7]

  • Titration: The sample solution is placed in a vessel with a magnetic stirrer, and the calibrated pH electrode is immersed. A standardized solution of 0.1 M HCl or 0.1 M NaOH is added in small, precise increments.[7][8]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[7]

  • Data Analysis: The pKa is determined from the resulting titration curve. The inflection point of the sigmoid-shaped curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[9] The experiment is typically repeated multiple times to ensure reproducibility.[7]

LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for experimentally determining the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[10][11]

Methodology:

  • Phase Saturation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate completely.[10][12]

  • Sample Preparation: A known amount of the compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: A precise volume of the second pre-saturated phase is added to the solution. The mixture is then agitated (e.g., by shaking) for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium. This can take up to 24 hours.[10]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[10]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.[12]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Role in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions where the bromine atom acts as a leaving group. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecules. A common application is in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.

Physicochemical_Profiling start Synthesis & Purification of this compound identity Identity Confirmation (NMR, MS) start->identity purity Purity Assessment (HPLC, GC) identity->purity solid_state Solid-State Properties (Melting Point, Appearance) purity->solid_state solubility Solubility & Partitioning (Aqueous Solubility, LogP) solid_state->solubility ionization Ionization Constant (pKa Determination) solid_state->ionization data_analysis Comprehensive Data Analysis & Reporting solubility->data_analysis ionization->data_analysis

References

An In-depth Technical Guide to the NMR Spectral Data of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guide also includes comprehensive, standardized experimental protocols for the acquisition of both ¹H and ¹³C NMR spectra, intended to assist scientists in obtaining high-quality results in a laboratory setting.

Predicted NMR Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-2,3-dimethoxypyridine. These predictions are based on established computational models and analysis of substituent effects on the pyridine ring system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.85dH-6
~7.20dH-4
~3.95sOCH₃ (at C-3)
~3.90sOCH₃ (at C-2)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ) ppmAssignment
~160.5C-2
~148.0C-6
~145.0C-3
~125.0C-4
~108.0C-5
~56.5OCH₃ (at C-3)
~54.0OCH₃ (at C-2)

Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the sample's solubility and its own resonance signals, which should not overlap with sample signals.

    • If a reference standard is needed and not provided by the solvent, add a small amount of Tetramethylsilane (TMS). In modern spectrometers, the solvent signal is often used for referencing.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is an optimization process performed by the spectrometer software.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).[1]

    • Use a standard single-pulse experiment.

    • Set the number of scans (e.g., 8 to 16 scans) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay (d1) of 1-2 seconds to allow for full relaxation of the protons between pulses.

  • Data Processing:

    • Apply Fourier Transformation (FT) to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

    • Perform baseline correction to obtain a flat baseline across the spectrum.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

Protocol 2: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[2] Use approximately 20-50 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Follow the same locking and shimming procedures as described for ¹H NMR.

  • Data Acquisition:

    • Set the spectral width to cover the expected range for carbon atoms in organic molecules (typically 0-220 ppm).[3]

    • Use a standard pulse sequence with broadband proton decoupling (e.g., zgpg30 on Bruker instruments). This simplifies the spectrum by collapsing ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon atom.[4]

    • The number of scans required is significantly higher than for ¹H NMR (from several hundred to several thousand scans) depending on the sample concentration.

    • Employ a relaxation delay (d1) of 2 seconds for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T1 relaxation time) is necessary to ensure accurate integration.[2]

  • Data Processing:

    • Apply Fourier Transformation to the FID.

    • Phase the spectrum.

    • Reference the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

    • Perform baseline correction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a typical NMR spectroscopy experiment, from sample preparation to final data analysis.

NMR_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Locking and Shimming) A->B C NMR Spectrometer (Pulse Sequence Execution) B->C D Data Acquisition (Free Induction Decay - FID) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F G Structural Elucidation F->G

Caption: General workflow for an NMR experiment.

References

IR absorption spectrum of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Absorption Spectrum of 5-Bromo-2,3-dimethoxypyridine

This technical guide provides a detailed analysis of the expected infrared (IR) absorption spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally analogous compounds and established principles of IR spectroscopy.

Predicted Infrared Absorption Data

The following table summarizes the predicted IR absorption bands for this compound. These predictions are derived from the spectral data of related compounds, including 5-bromo-2,3-dihydroxy pyridine and 5-bromo-2-methoxypyridine, as well as characteristic frequency ranges for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3100-3000Medium to WeakAromatic C-H stretching
2950-2850MediumAsymmetric and symmetric C-H stretching of -OCH₃ groups
1600-1585Medium to StrongC=C stretching vibrations in the pyridine ring
1500-1400Medium to StrongC=C and C=N stretching vibrations in the pyridine ring
1250-1200StrongAsymmetric C-O-C stretching (aryl-alkyl ether)
1050-1000StrongSymmetric C-O-C stretching (aryl-alkyl ether)
900-675StrongOut-of-plane (oop) C-H bending of the pyridine ring[1][2]
690-515Medium to StrongC-Br stretching[3][4]

Experimental Protocols

The standard method for obtaining an IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.[5][6][7] This method involves embedding the sample in a KBr matrix, which is transparent to IR radiation in the typical analysis range.[5]

Protocol for KBr Pellet Preparation and FTIR Analysis:

  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopic grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture.[5] Store the dried KBr in a desiccator.

    • Weigh out approximately 1-2 mg of the this compound sample and 200-300 mg of the dried KBr.[5] The typical sample to KBr ratio is about 1:100 by weight.[7]

  • Grinding and Mixing:

    • In an agate mortar, grind the sample and KBr together until a fine, homogeneous powder is obtained.[6][7] This minimizes light scattering by ensuring the particle size is smaller than the wavelength of the IR radiation.[5]

  • Pellet Formation:

    • Transfer the powdered mixture into a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[5] This will form a thin, transparent, or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum using a blank KBr pellet to correct for atmospheric and instrumental interferences.[6]

Workflow and Data Analysis

The following diagrams illustrate the key workflows in obtaining and interpreting the IR spectrum of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis Sample Weigh Sample (1-2mg) Grind Grind Sample & KBr Sample->Grind KBr Weigh Dry KBr (200-300mg) KBr->Grind Die Load into Pellet Die Grind->Die Press Apply Pressure (8-10 tons) Die->Press FTIR Acquire Spectrum in FTIR Press->FTIR BG_Correct Background Correction FTIR->BG_Correct Spectrum Final IR Spectrum BG_Correct->Spectrum

Diagram 1: Experimental workflow for obtaining the IR spectrum.

Logical_Relationship cluster_spectrum IR Spectrum cluster_interpretation Spectral Interpretation cluster_assignments Peak Assignments Spectrum Observed IR Spectrum of this compound Functional_Group Functional Group Region (4000-1500 cm⁻¹) Spectrum->Functional_Group Fingerprint Fingerprint Region (<1500 cm⁻¹) Spectrum->Fingerprint CH_Aromatic C-H Aromatic Stretch (3100-3000 cm⁻¹) Functional_Group->CH_Aromatic CH_Aliphatic C-H Aliphatic Stretch (2950-2850 cm⁻¹) Functional_Group->CH_Aliphatic CC_CN_Ring C=C & C=N Ring Stretches (1600-1400 cm⁻¹) Functional_Group->CC_CN_Ring CO_Ether C-O Ether Stretches (1250-1000 cm⁻¹) Fingerprint->CO_Ether CBr_Stretch C-Br Stretch (690-515 cm⁻¹) Fingerprint->CBr_Stretch

Diagram 2: Logical relationship for IR spectral interpretation.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Bromo-2,3-dimethoxypyridine. Due to the absence of direct experimental data in publicly available literature, this guide outlines a theoretical fragmentation pathway based on established principles of mass spectrometry for aromatic, halogenated, and methoxylated compounds.

Molecular Structure and Properties

  • Compound Name: this compound

  • Chemical Formula: C₇H₈BrNO₂

  • Molecular Weight: 218.05 g/mol (for ⁷⁹Br) and 220.05 g/mol (for ⁸¹Br)

  • Key Structural Features:

    • A pyridine heterocyclic ring.

    • A bromine substituent at the 5-position.

    • Two methoxy groups at the 2- and 3-positions.

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, is expected to produce characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, with peaks separated by 2 m/z units (M+ and M+2) of almost equal intensity.[1][2]

Predicted Fragmentation Pattern

Upon electron ionization, this compound is expected to form a molecular ion ([M]⁺˙) at m/z 217 and 219. The subsequent fragmentation is likely to be driven by the lability of the methoxy groups and the carbon-bromine bond.

Table 1: Predicted Mass Fragments for this compound

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
217/219[C₇H₈BrNO₂]⁺˙-Molecular Ion (M⁺˙)
202/204[C₆H₅BrNO₂]⁺•CH₃Loss of a methyl radical from a methoxy group.
187/189[C₅H₂BrNO₂]⁺˙•CH₃, •CH₃Sequential loss of two methyl radicals.
174/176[C₅H₅BrNO]⁺•CH₃, COLoss of a methyl radical followed by carbon monoxide.
138[C₇H₈NO₂]⁺•BrLoss of a bromine radical.
108[C₆H₆NO]⁺•Br, •CH₂OLoss of bromine followed by formaldehyde.
78[C₅H₄N]⁺•Br, 2x(•CH₃, CO)Further fragmentation of the pyridine ring.

Proposed Fragmentation Pathways

The fragmentation of this compound is anticipated to initiate with several key cleavages, as depicted in the following logical relationship diagram. The most probable initial fragmentations involve the loss of a methyl radical from one of the methoxy groups, a common pathway for aryl ethers, or the loss of a bromine radical.[3]

Fragmentation_Pathway M [M]⁺˙ m/z 217/219 F1 [M-CH₃]⁺ m/z 202/204 M->F1 - •CH₃ F3 [M-Br]⁺ m/z 138 M->F3 - •Br F2 [M-CH₃-CO]⁺ m/z 174/176 F1->F2 - CO F4 [M-CH₃-CH₃]⁺˙ m/z 187/189 F1->F4 - •CH₃

Caption: Proposed fragmentation of this compound.

Detailed Methodologies for Experimental Verification

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

4.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

  • Perform serial dilutions to obtain a working solution of approximately 10 µg/mL for injection.

4.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless, operated in splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes.

4.4. Data Analysis

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peaks (M⁺˙ and M+2⁺˙).

  • Analyze the fragment ions and their relative abundances.

  • Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

Logical Workflow for Analysis

The following diagram illustrates the workflow for the theoretical and experimental analysis of the mass spectrometry fragmentation of this compound.

Workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Verification A Identify Structural Features (Pyridine, Br, Methoxy) B Apply Known Fragmentation Rules A->B C Propose Fragmentation Pathways B->C D Predict Fragment m/z Values C->D I Final Fragmentation Pattern and Structural Confirmation D->I Compare E Sample Preparation F GC-MS Analysis E->F G Data Acquisition F->G H Spectral Interpretation G->H H->I Compare

Caption: Workflow for fragmentation analysis.

References

Navigating the Solubility Landscape of 5-Bromo-2,3-dimethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of pharmaceutical research and development, understanding the solubility of novel chemical entities is a cornerstone of successful drug design and formulation. This technical guide addresses the solubility profile of 5-Bromo-2,3-dimethoxypyridine, a key heterocyclic building block. Due to the current absence of specific quantitative solubility data in publicly accessible literature, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for determining its solubility. This includes a detailed experimental protocol for solubility assessment, a discussion of its predicted solubility based on molecular structure, and a template for data compilation.

Predicted Solubility Profile of this compound

This compound is a solid at room temperature. Its molecular structure, featuring a polar pyridine ring, two methoxy groups capable of acting as hydrogen bond acceptors, and a nonpolar bromo substituent, suggests a nuanced solubility profile. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit favorable solubility in polar aprotic and moderately polar protic solvents.

  • High Expected Solubility: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF) are likely to be effective in dissolving the compound due to their ability to engage in dipole-dipole interactions.

  • Moderate Expected Solubility: Alcohols such as methanol, ethanol, and isopropanol are expected to be moderately good solvents, capable of hydrogen bonding with the nitrogen atom and methoxy groups of the pyridine ring. Ketones like acetone and esters such as ethyl acetate may also show moderate solvating power.

  • Low Expected Solubility: Nonpolar solvents, including hexane, toluene, and diethyl ether, are predicted to be poor solvents for this compound due to the significant polarity imparted by the pyridine ring and methoxy groups. While pyridine itself is miscible with a wide range of organic solvents, the solid nature and additional functional groups of this compound will influence its solubility.[1][2][3][4]

Quantitative Solubility Determination: A Practical Framework

In the absence of established quantitative data, experimental determination is paramount. The following table is provided as a template for researchers to systematically record their findings when measuring the solubility of this compound in various common organic solvents.

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Observations
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Esters Ethyl Acetate
Ethers Tetrahydrofuran (THF)
Diethyl Ether
Hydrocarbons Hexane
Toluene
Amides Dimethylformamide (DMF)
Sulfoxides Dimethyl Sulfoxide (DMSO)

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound.[5][6]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). A consistent suspension of the solid should be maintained throughout this period.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for a set period (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Visualizing the Process and Principles

To further aid in the understanding of the experimental workflow and the underlying principles of solubility, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Solubility Determination A Add excess this compound to vials B Add known volume of organic solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Equilibrate for 24-48 hours C->D E Allow excess solid to sediment D->E F Withdraw and filter supernatant E->F G Dilute filtered sample F->G H Analyze by HPLC or UV-Vis G->H I Calculate solubility from concentration H->I

Caption: A flowchart illustrating the key steps in the shake-flask method for determining solubility.

G cluster_relationships Factors Influencing Solubility of this compound cluster_properties Molecular Properties cluster_solvents Solvent Properties Compound This compound (Solute) Polarity Pyridine Ring (Polar) Compound->Polarity HBA Methoxy Groups (H-Bond Acceptors) Compound->HBA NonPolar Bromo Group (Nonpolar) Compound->NonPolar PolarAprotic Polar Aprotic (e.g., DMSO, THF) Polarity->PolarAprotic Strong Interaction PolarProtic Polar Protic (e.g., Methanol, Ethanol) Polarity->PolarProtic Dipole-Dipole HBA->PolarProtic H-Bonding NonPolarSolvent Nonpolar (e.g., Hexane, Toluene) NonPolar->NonPolarSolvent Weak Interaction Solubility Solubility Outcome PolarAprotic->Solubility High PolarProtic->Solubility Moderate NonPolarSolvent->Solubility Low

Caption: A diagram illustrating the relationship between the molecular properties of this compound and its expected solubility in different solvent classes.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2,3-dimethoxypyridine, a key building block in the development of novel pharmaceuticals and functional materials. This document details a proposed synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction

This compound (CAS No. 52605-98-8) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a bromine atom at the 5-position and two methoxy groups at the 2- and 3-positions, offers a versatile scaffold for further chemical modifications. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the methoxy groups modulate the electronic properties and reactivity of the pyridine ring.

Synthesis Pathway

A proposed and logical synthetic route to this compound commences with the commercially available precursor, 2,3-dimethoxypyridine. The synthesis involves a direct electrophilic bromination of the pyridine ring. Given the electron-donating nature of the two methoxy groups, the pyridine ring is activated towards electrophilic substitution. The regioselectivity of the bromination is directed to the 5-position, which is para to the 2-methoxy group and ortho to the 3-methoxy group, and is sterically accessible. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, often yielding clean and high-yielding reactions with electron-rich aromatic systems.[1]

Synthesis_Pathway cluster_reactants Starting Material cluster_reagents Reagents cluster_product Product 2_3_dimethoxypyridine 2,3-Dimethoxypyridine 5_Bromo_2_3_dimethoxypyridine This compound 2_3_dimethoxypyridine->5_Bromo_2_3_dimethoxypyridine Bromination NBS N-Bromosuccinimide (NBS) Solvent Solvent (e.g., Acetonitrile)

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2,3-Dimethoxypyridine[2][3][4]

  • N-Bromosuccinimide (NBS)[1][5]

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethoxypyridine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization Data

The following tables summarize the expected and reported characterization data for this compound.

Physicochemical Properties
PropertyValue
CAS Number 52605-98-8
Molecular Formula C₇H₈BrNO₂
Molecular Weight 218.05 g/mol
Appearance Expected to be a white to off-white solid
Melting Point Not explicitly found, but related bromopyridines have melting points ranging from 53-193 °C.[6][7][8]
Spectroscopic Data

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HH-6
~7.2d1HH-4
~3.9s3HOCH₃ (C-2)
~3.8s3HOCH₃ (C-3)

Note: Predicted chemical shifts are based on the analysis of similar substituted bromopyridines.[9][10][11][12][13]

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~155C-2
~140C-6
~138C-3
~118C-4
~110C-5
~56OCH₃ (C-2)
~55OCH₃ (C-3)

Note: Predicted chemical shifts are based on the analysis of similar substituted bromopyridines.[10][14][15]

Mass Spectrometry (Expected Fragmentation)

m/z ValueInterpretation
217/219Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for bromine.
202/204Loss of a methyl radical (•CH₃) from the molecular ion.
174/176Loss of a methyl radical and carbon monoxide (CO).
138Loss of bromine radical (•Br) from the molecular ion.

Note: Fragmentation patterns are predicted based on common fragmentation pathways for aromatic ethers and halogenated compounds.[16][17][18][19][20]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 2,3-Dimethoxypyridine reaction Bromination with NBS start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample ms Mass Spectrometry product->ms Sample mp Melting Point Analysis product->mp Sample data Data Analysis nmr->data ms->data mp->data final This compound data->final Verified Structure

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide outlines a proposed, efficient synthesis of this compound and provides a comprehensive set of expected characterization data. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the utilization of this important chemical building block in their research and development endeavors.

References

Navigating the Acidic Frontier: A Technical Guide to the Chemical Stability of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated chemical stability of 5-Bromo-2,3-dimethoxypyridine under acidic conditions. In the absence of specific published stability studies on this compound, this document outlines a framework for assessing its stability based on established principles of organic chemistry and regulatory guidelines for forced degradation studies.[1][2][3][4][5] It offers detailed, adaptable experimental protocols for researchers to conduct their own stability assessments, templates for data presentation, and predictive visualizations of potential degradation pathways and experimental workflows. This guide is intended to be an essential resource for scientists working with this compound in pharmaceutical and chemical research, enabling a proactive approach to stability-indicating method development and formulation design.

Introduction: The Imperative of Stability Assessment

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any compound intended for these applications, a thorough understanding of its chemical stability is paramount. Forced degradation studies, which involve subjecting a compound to stress conditions more severe than accelerated stability testing, are a critical component of the drug development process.[4][5] These studies are mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[1][2][3][4][5] This guide will focus on the predicted behavior of this compound under acidic stress conditions, a common challenge in formulation and physiological environments.

Predicted Chemical Stability of this compound in Acidic Media

The chemical stability of this compound under acidic conditions is expected to be governed by the interplay of its constituent functional groups: the pyridine ring, the two methoxy groups, and the bromine atom.

  • The Pyridine Ring: The pyridine ring itself is an aromatic heterocycle and is generally characterized by its high stability, including resistance to acidic conditions.[6] The nitrogen atom in the pyridine ring will be protonated in acidic media, forming a pyridinium salt. This protonation deactivates the ring towards electrophilic attack but does not typically lead to ring opening under mild acidic conditions.

  • The Methoxy Groups: The two methoxy groups are the most probable sites of degradation under acidic conditions. Ether linkages, particularly those on an aromatic ring, are susceptible to acid-catalyzed hydrolysis. The likely mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by water. This would lead to the formation of the corresponding hydroxypyridines and methanol. The 2-methoxy group may be more labile than the 3-methoxy group due to electronic effects from the ring nitrogen.

  • The Bromo Substituent: The bromine atom at the 5-position is expected to be relatively stable under acidic conditions. Aromatic C-Br bonds are generally robust and not prone to cleavage by acid hydrolysis unless harsh conditions are employed.

Based on these considerations, the primary degradation pathway for this compound in acidic media is predicted to be the sequential hydrolysis of the methoxy groups.

Proposed Experimental Protocols for Forced Degradation Studies

The following protocols are provided as a detailed starting point for researchers to investigate the acidic stability of this compound. These should be adapted based on the specific laboratory equipment and analytical instrumentation available.

Materials and Reagents
  • This compound (of known purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • pH meter

  • Thermostatically controlled water bath or oven

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution with the acidic stress medium (e.g., 0.1 M HCl) to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

Acidic Stress Conditions

The goal of a forced degradation study is to achieve a target degradation of 5-20%.[1] This may require optimization of the stress conditions.

  • Initial Screening:

    • Expose the working solution to 0.1 M HCl at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.

    • Analyze the samples by HPLC.

  • Condition Adjustment:

    • If no significant degradation is observed, increase the acid concentration (e.g., to 1 M HCl) and/or the temperature (e.g., to 80°C).

    • If degradation is too rapid, decrease the temperature or acid concentration.

Analytical Methodology (HPLC)

A stability-indicating analytical method is one that can separate the parent compound from its degradation products.

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A typical starting point could be a gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL

Data Analysis
  • Calculate the percentage of degradation of this compound at each time point.

  • Identify and quantify the major degradation products.

  • Perform a mass balance analysis to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Data Presentation

Quantitative data from the forced degradation study should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Percentage Degradation of this compound in 0.1 M HCl at 60°C

Time (hours)Peak Area of this compound% Degradation
0Initial Peak Area0
2Peak Area at 2hCalculated %
4Peak Area at 4hCalculated %
8Peak Area at 8hCalculated %
12Peak Area at 12hCalculated %
24Peak Area at 24hCalculated %

Table 2: Identification of Degradation Products by LC-MS

Retention Time (min)[M+H]⁺ (m/z)Proposed Structure
RT of Degradant 1Mass of Degradant 1Structure of Degradant 1
RT of Degradant 2Mass of Degradant 2Structure of Degradant 2

Mandatory Visualizations

Predicted Degradation Pathway

The following diagram illustrates the predicted acid-catalyzed hydrolysis of this compound.

G This compound This compound Protonated Intermediate 1 Protonated Intermediate 1 This compound->Protonated Intermediate 1 + H⁺ 5-Bromo-3-methoxy-2-hydroxypyridine 5-Bromo-3-methoxy-2-hydroxypyridine Protonated Intermediate 1->5-Bromo-3-methoxy-2-hydroxypyridine + H₂O Methanol_1 Methanol Protonated Intermediate 2 Protonated Intermediate 2 5-Bromo-3-methoxy-2-hydroxypyridine->Protonated Intermediate 2 + H⁺ 5-Bromo-2,3-dihydroxypyridine 5-Bromo-2,3-dihydroxypyridine Protonated Intermediate 2->5-Bromo-2,3-dihydroxypyridine + H₂O Methanol_2 Methanol

Caption: Predicted acid-catalyzed hydrolysis pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the forced degradation study.

G Start Start Prepare_Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock_Solution Prepare_Working_Solution Prepare Working Solution in Acid (0.1 mg/mL in 0.1 M HCl) Prepare_Stock_Solution->Prepare_Working_Solution Stress_Condition Apply Stress Condition (e.g., 60°C) Prepare_Working_Solution->Stress_Condition Sampling Withdraw Aliquots at Time Points Stress_Condition->Sampling Neutralization Neutralize with NaOH Sampling->Neutralization Analysis Analyze by HPLC/LC-MS Neutralization->Analysis Data_Processing Data Processing and Mass Balance Analysis->Data_Processing End End Data_Processing->End

Caption: General experimental workflow for the forced degradation study.

Conclusion

The experimental protocols and data presentation templates provided in this guide offer a robust framework for researchers to systematically investigate the acidic stability of this compound. A thorough understanding of its degradation profile is essential for the development of stable formulations and reliable analytical methods, ultimately ensuring the quality, safety, and efficacy of any potential drug product. It is imperative that the predictions outlined in this guide are confirmed through rigorous experimental investigation.

References

The Chemical Stability of 5-Bromo-2,3-dimethoxypyridine Under Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2,3-dimethoxypyridine is a versatile heterocyclic building block utilized in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the strategic placement of a bromine atom, which is an excellent leaving group for cross-coupling reactions, and two methoxy groups that modulate the electronic properties and reactivity of the pyridine ring.[1] This technical guide provides an in-depth analysis of the chemical stability of this compound under basic conditions. Due to the limited availability of direct experimental studies on its degradation, this guide focuses on the predicted degradation pathways based on the known reactivity of its constituent functional groups. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals for designing experiments, interpreting results, and ensuring the integrity of this important synthetic intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems and under various experimental conditions.

PropertyValueReference
Molecular Formula C₇H₈BrNO₂[2]
Molecular Weight 218.05 g/mol [2]
Appearance Solid[2]
CAS Number 52605-98-8[2]
InChI Key VSXDRIVAPWWONE-UHFFFAOYSA-N[2]
SMILES COc1cc(Br)cnc1OC[2]

Predicted Degradation Pathways Under Basic Conditions

The chemical stability of this compound in a basic medium is primarily dictated by the reactivity of the bromine atom and the two methoxy groups attached to the electron-deficient pyridine ring. The principal anticipated degradation pathways are nucleophilic aromatic substitution (SNAr) of the bromide and, to a lesser extent, hydrolysis of the methoxy groups.

Nucleophilic Aromatic Substitution (SNAr) of the Bromine Atom

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, particularly when substituted with electron-withdrawing groups. While methoxy groups are typically considered electron-donating, their effect on the pyridine ring can be complex. The presence of the electronegative nitrogen atom significantly influences the electron density around the ring.

Under basic conditions, nucleophiles such as hydroxide ions (OH⁻) or other basic species can attack the carbon atom bearing the bromine atom, leading to its displacement. The reactivity of halopyridines in SNAr reactions is well-documented. For instance, the bromine atom in substituted 2-bromopyridines can be readily replaced by alkaline reagents.[3]

The general mechanism for the SNAr reaction is depicted in the diagram below.

SNAr_Mechanism sub This compound + Nu⁻ intermediate Meisenheimer-like Intermediate sub->intermediate Nucleophilic Attack product Substituted Pyridine + Br⁻ intermediate->product Loss of Bromide

Caption: Predicted SNAr pathway for this compound.

Hydrolysis of Methoxy Groups

Hydrolysis of aryl methyl ethers to the corresponding phenols or pyridinols generally requires harsh conditions, such as strong acids or bases at elevated temperatures. However, the electron-deficient nature of the pyridine ring can render the methoxy groups more susceptible to nucleophilic attack compared to their benzene analogues. The 2- and 3-positions of the pyridine ring are activated towards nucleophilic attack. Therefore, under sufficiently strong basic conditions and potentially elevated temperatures, the methoxy groups could undergo hydrolysis to form the corresponding hydroxypyridine derivatives.

The general reaction for the hydrolysis of a methoxy group is shown below.

Hydrolysis_Mechanism reactant This compound + OH⁻ product 5-Bromo-2-hydroxy-3-methoxypyridine or 5-Bromo-3-hydroxy-2-methoxypyridine + CH₃O⁻ reactant->product Nucleophilic Attack & Cleavage

Caption: Potential hydrolysis of a methoxy group.

Factors Influencing Stability

Several factors can influence the rate and extent of degradation of this compound under basic conditions:

  • Strength of the Base: Stronger bases will accelerate the rate of both SNAr and hydrolysis reactions.

  • Temperature: Higher temperatures will increase the reaction rates. Degradation is expected to be significantly slower at ambient or sub-ambient temperatures.

  • Solvent: The choice of solvent will affect the solubility of the substrate and the nucleophilicity of the base. Protic solvents may participate in the reaction, while aprotic polar solvents can accelerate SNAr reactions.

  • Presence of Other Nucleophiles: If other nucleophiles are present in the reaction mixture, they may compete with the hydroxide ion, leading to a variety of substitution products.

Hypothetical Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under basic conditions, a forced degradation study could be performed. The following are example protocols that could be adapted for such a study.

Preparation of Test Solutions
  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.

  • Prepare a series of basic solutions of varying pH (e.g., pH 9, 10, 11, and 12) using appropriate buffers (e.g., borate or phosphate buffers). Also, prepare solutions of a strong base (e.g., 0.1 M and 1 M NaOH).

Forced Degradation Study
  • To separate reaction vessels, add a known volume of the stock solution of this compound.

  • Add an equal volume of the respective basic solutions to each vessel.

  • Maintain the reaction vessels at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each reaction vessel.

  • Immediately neutralize the aliquot with an appropriate acid (e.g., HCl) to quench the degradation reaction.

  • Dilute the neutralized aliquot to a suitable concentration for analysis.

Analytical Method

The degradation of this compound and the formation of any degradation products can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • HPLC Method: A reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would likely be suitable. The method should be validated to ensure it can separate the parent compound from all potential degradation products.

  • LC-MS Method: Liquid Chromatography-Mass Spectrometry can be used to identify the mass of the degradation products, which would help in elucidating the degradation pathways.

The workflow for a typical stability study is illustrated in the following diagram.

Stability_Workflow sub Prepare Stock Solution of This compound mix Mix and Incubate sub->mix base Prepare Basic Solutions (Varying pH and Temperature) base->mix sample Sample at Time Intervals mix->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data Determine Degradation Rate and Identify Degradation Products analyze->data

Caption: General workflow for a forced degradation study.

Predicted Degradation Products

Based on the potential degradation pathways, a summary of the likely degradation products of this compound under basic conditions is provided in Table 2. It is important to note that the formation of these products is theoretical and would need to be confirmed by experimental data.

Potential Degradation ProductFormation Pathway
5-Hydroxy-2,3-dimethoxypyridineNucleophilic Aromatic Substitution
5-Bromo-2-hydroxy-3-methoxypyridineHydrolysis of 2-methoxy group
5-Bromo-3-hydroxy-2-methoxypyridineHydrolysis of 3-methoxy group

Conclusion

While this compound is a valuable synthetic intermediate, its stability under basic conditions should be a consideration in its handling, storage, and use in chemical reactions. The primary predicted degradation pathway is nucleophilic aromatic substitution of the bromine atom, with the potential for hydrolysis of the methoxy groups under more forcing conditions. For applications where the integrity of the C-Br bond is critical, exposure to strong bases, especially at elevated temperatures, should be minimized. The information and hypothetical protocols provided in this guide offer a framework for researchers to design and execute studies to definitively determine the stability profile of this compound in basic media.

References

An In-depth Technical Guide to the Electronic Effects of Methoxy Groups on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry and drug design, prized for its ability to engage in hydrogen bonding and its versatile electronic properties. The introduction of substituents, such as the methoxy group, can profoundly modulate the electronic landscape of the pyridine ring, influencing its reactivity, basicity, and interactions with biological targets. This technical guide provides a comprehensive analysis of the electronic effects of methoxy groups on the pyridine ring, offering a valuable resource for researchers in drug development and organic synthesis.

Electronic Effects: A Duality of Inductive and Resonance Contributions

The methoxy group (–OCH₃) exerts a dual electronic influence on the pyridine ring: a withdrawing inductive effect (-I) and a donating resonance effect (+R). The overall electronic character of the methoxy group is highly dependent on its position relative to the nitrogen atom and the reaction center.

  • Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon, leading to a withdrawal of electron density from the pyridine ring through the sigma bond. This effect is distance-dependent, being most pronounced at the position of substitution and diminishing with distance.

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the pyridine ring. This donation of electron density increases the electron density at the ortho and para positions relative to the methoxy group.

The interplay of these two opposing effects determines the net electronic influence of the methoxy group at different positions on the pyridine ring.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents on aromatic rings can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. While specific Hammett constants for methoxy-substituted pyridines are not as readily available as for benzene derivatives, the values for the methoxy group on a benzene ring offer a good approximation: σm ≈ +0.12 and σp ≈ -0.27.

  • Meta-Position (3-Methoxypyridine): At the meta position, the resonance effect is minimal. Therefore, the electron-withdrawing inductive effect (-I) dominates, resulting in a net electron-withdrawing character. This is reflected in the positive Hammett constant (σm).

  • Para-Position (4-Methoxypyridine): At the para position, the electron-donating resonance effect (+R) is strong and outweighs the inductive effect. This leads to a net electron-donating character, as indicated by the negative Hammett constant (σp).

  • Ortho-Position (2-Methoxypyridine): The electronic effect at the ortho position is a complex interplay of inductive, resonance, and steric effects, as well as potential direct interactions with the adjacent nitrogen atom. Generally, the resonance effect is significant, but steric hindrance can influence its magnitude. The proximity to the nitrogen also introduces a strong inductive effect from the nitrogen itself.

A more nuanced understanding of these effects can be achieved through computational methods that calculate electrostatic potential maps.

Basicity of Methoxypyridines

The electronic effects of the methoxy group directly impact the basicity of the pyridine nitrogen, which is a critical parameter in drug-receptor interactions. The pKa of the conjugate acid of pyridine is approximately 5.2.

CompoundpKa of Conjugate Acid
Pyridine~5.2
2-Methoxypyridine~3.28
3-Methoxypyridine~4.88
4-Methoxypyridine~6.62
  • 2-Methoxypyridine: The pKa is significantly lower than that of pyridine. This is attributed to the strong electron-withdrawing inductive effect of the methoxy group at the adjacent position, which destabilizes the protonated pyridinium ion.

  • 3-Methoxypyridine: The pKa is slightly lower than that of pyridine, reflecting the dominant electron-withdrawing inductive effect at the meta position.

  • 4-Methoxypyridine: The pKa is significantly higher than that of pyridine. The strong electron-donating resonance effect at the para position increases the electron density on the nitrogen atom, making it more basic.

Reactivity of Methoxypyridines

The electronic perturbations caused by the methoxy group significantly influence the reactivity of the pyridine ring in both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. The methoxy group can either activate or deactivate the ring towards EAS depending on its position.

  • 4-Methoxypyridine: The strong +R effect of the methoxy group at the para position activates the ring towards EAS, directing incoming electrophiles to the positions ortho to the methoxy group (C3 and C5).

  • 2-Methoxypyridine: The +R effect also activates the ring, primarily directing electrophiles to the C5 position.

  • 3-Methoxypyridine: The -I effect deactivates the ring, making EAS more difficult than in pyridine itself.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. A methoxy group can be a leaving group in SNAr reactions, especially when the ring is activated by other electron-withdrawing groups. Conversely, the electronic effects of a methoxy group can also influence the rate of substitution of other leaving groups.

Experimental Protocols

Synthesis of Methoxypyridines

A common method for the synthesis of methoxypyridines is the nucleophilic substitution of a corresponding chloropyridine with sodium methoxide.

General Procedure for the Synthesis of 2-Methoxypyridine:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium methoxide (1.1 equivalents) to anhydrous methanol.

  • Addition of Reactant: To the stirred solution, add 2-chloropyridine (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between water and diethyl ether.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by distillation to obtain 2-methoxypyridine.

Similar procedures can be adapted for the synthesis of 3- and 4-methoxypyridine from their corresponding chloropyridine precursors.

Kinetic Study of Nucleophilic Aromatic Substitution

The rate of nucleophilic substitution on a methoxypyridine derivative can be studied to quantify the electronic effects. For example, the reaction of a halopyridine with methoxide can be monitored over time.

Experimental Protocol for Kinetic Analysis:

  • Preparation of Solutions: Prepare standard solutions of the halopyridine substrate and sodium methoxide in methanol of known concentrations.

  • Reaction Initiation: In a thermostated reaction vessel, mix the solutions of the halopyridine and sodium methoxide to initiate the reaction.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification).

  • Analysis: Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the reactant versus time and determine the rate constant of the reaction from the slope of the line.

By comparing the rate constants for different isomers of methoxy-substituted halopyridines, the influence of the methoxy group's position on the reaction rate can be determined.

Visualization of Electronic Effects

Inductive vs. Resonance Effects

The dual electronic nature of the methoxy group can be visualized as a logical relationship.

electronic_effects cluster_methoxy Methoxy Group (-OCH3) cluster_ring Pyridine Ring Inductive Effect (-I) Inductive Effect (-I) Electron Density Electron Density Inductive Effect (-I)->Electron Density Decreases Resonance Effect (+R) Resonance Effect (+R) Resonance Effect (+R)->Electron Density Increases (ortho, para) pKa_determination_workflow Start Start Prepare solutions of methoxypyridine at various pH values Prepare solutions of methoxypyridine at various pH values Start->Prepare solutions of methoxypyridine at various pH values Acquire NMR or UV-Vis spectra for each solution Acquire NMR or UV-Vis spectra for each solution Prepare solutions of methoxypyridine at various pH values->Acquire NMR or UV-Vis spectra for each solution Plot chemical shift or absorbance vs. pH Plot chemical shift or absorbance vs. pH Acquire NMR or UV-Vis spectra for each solution->Plot chemical shift or absorbance vs. pH Determine inflection point of the titration curve Determine inflection point of the titration curve Plot chemical shift or absorbance vs. pH->Determine inflection point of the titration curve pKa = pH at inflection point pKa = pH at inflection point Determine inflection point of the titration curve->pKa = pH at inflection point End End pKa = pH at inflection point->End signaling_pathway Methoxypyridine Ligand Methoxypyridine Ligand Biological Target (e.g., GPCR, Enzyme) Biological Target (e.g., GPCR, Enzyme) Methoxypyridine Ligand->Biological Target (e.g., GPCR, Enzyme) Binds (influenced by electronics) Conformational Change Conformational Change Biological Target (e.g., GPCR, Enzyme)->Conformational Change Induces Signal Transduction Cascade Signal Transduction Cascade Conformational Change->Signal Transduction Cascade Activates/Inhibits Cellular Response Cellular Response Signal Transduction Cascade->Cellular Response

Methodological & Application

Suzuki-Miyaura coupling protocol for 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethoxypyridine

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Developed in the 1980s, this palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[1][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound. The resulting 5-aryl-2,3-dimethoxypyridine scaffold is of significant interest in medicinal chemistry and drug discovery due to the prevalence of substituted pyridine rings in pharmaceuticals.[4][5] The protocol outlines optimized reaction conditions, a step-by-step experimental procedure, and data presentation for researchers in synthetic chemistry and drug development.

General Reaction Scheme

The reaction involves the palladium-catalyzed coupling of this compound with a generic arylboronic acid to form the corresponding 5-aryl-2,3-dimethoxypyridine product.

G r1 This compound cond Pd Catalyst Base, Solvent Heat r2 Arylboronic Acid (Ar-B(OH)₂) plus1 + p1 5-Aryl-2,3-dimethoxypyridine cond->p1

Caption: General scheme for the Suzuki-Miyaura coupling.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[2][3] This is often the rate-determining step.[2]

  • Transmetalation : The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[1][3]

  • Reductive Elimination : The two organic groups on the palladium complex couple to form the new C-C bond of the final product, regenerating the catalytically active Pd(0) species.[3][6]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar¹-Pd(II)L₂-Br oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0  Regenerates  Catalyst product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-Br (this compound) aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol provides a general method for coupling this compound with various arylboronic acids. Optimization may be required for specific substrates.

Reagents and Equipment
  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)[6][7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol% or Pd(OAc)₂, 2-3 mol%)[7][8]

  • Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, 4-6 mol%)[9]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[6][8]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, Toluene, DME)[6][8]

  • Degassed deionized water[6]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial with stir bar

  • Standard laboratory glassware for workup and purification

  • Magnetic stirrer with heating plate or oil bath

Procedure: Reaction Setup & Execution

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask B 2. Inert Atmosphere A->B C 3. Add Solvents B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool and Quench E->F G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J J I->J Final Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand.[6]

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition : Add the degassed organic solvent and degassed water (typically a 4:1 to 10:1 ratio) via syringe.[6] The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[6][10]

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-22 hours).[6][8]

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[6]

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6] Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.[6][11]

Data Presentation: Representative Reaction Conditions

The optimal conditions for Suzuki-Miyaura coupling can vary based on the specific arylboronic acid used. Below is a table summarizing representative conditions adapted from protocols for similar aryl bromides.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)[8]-K₃PO₄ (2.5)[7]1,4-Dioxane/H₂O (4:1)[7]10018-2260-90[8]
2Pd(OAc)₂ (3)[7]-K₂CO₃ (2.0)[7]Isopropanol/H₂O (2:1)[7]908-1270-95[7]
3Pd(OAc)₂ (2)[9]SPhos (4)[9]K₃PO₄ (2.0)[9]1,4-Dioxane/H₂O (4:1)[9]1004-1685-99+[9]
4Pd(PPh₃)₄ (0.5)[12]-K₂CO₃ (3.0)[12]1,4-Dioxane/H₂O (2:1)[12]100 (MW)0.2575-98[12]

Yields are representative and highly dependent on the specific arylboronic acid partner.

Troubleshooting

  • Low Yield : If the yield is low despite the consumption of starting material, side reactions may be occurring.

    • Protodeboronation : The cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-rich boronic acids.[9] Using anhydrous conditions or a different base may mitigate this.

    • Homocoupling : The boronic acid can couple with itself. This is more common if the cross-coupling reaction is slow.[9]

  • No Reaction : If the starting material is not consumed, the catalyst may not be active or the reaction temperature may be too low.

    • Catalyst Inactivity : Ensure the reaction is performed under strictly inert conditions, as oxygen can deactivate the catalyst.[13] For challenging substrates, a more robust catalyst system with bulky, electron-rich phosphine ligands (like SPhos) may be necessary to overcome high activation barriers for oxidative addition.[9]

    • Temperature : While many reactions run at 80-110 °C, some highly active catalysts can perform at lower temperatures.[9] Conversely, sluggish reactions may require higher temperatures.

Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and versatile method for the synthesis of 5-aryl-2,3-dimethoxypyridines. The protocol detailed here, utilizing common palladium catalysts and bases, serves as a strong starting point for researchers. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired biaryl products can be achieved, facilitating the exploration of this important chemical space for drug discovery and materials science.

References

Application Notes and Protocols for the Sonogashira Reaction of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira cross-coupling reaction of 5-Bromo-2,3-dimethoxypyridine with terminal alkynes. This reaction is a powerful tool for the synthesis of novel substituted pyridines, which are key building blocks in medicinal chemistry and drug development. The protocols and conditions outlined below are based on established procedures for structurally similar bromopyridine and other aryl bromide substrates.[1][2][3][4]

Reaction Principle

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The reaction is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst and a mild base.[5] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II)-aryl complex.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-aryl complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyridine product and regenerate the Pd(0) catalyst.[2]

Variations of the Sonogashira reaction exist, including copper-free and microwave-assisted methods, which can offer advantages in terms of reduced side reactions and faster reaction times, respectively.[6][7][8][9][10]

Mandatory Visualization

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product reagents Combine Aryl Halide, Pd Catalyst, & Cu(I) salt in a dry flask. inert_atm Evacuate and backfill with inert gas (e.g., Argon). reagents->inert_atm solvent_base Add anhydrous solvent and base. inert_atm->solvent_base add_alkyne Add terminal alkyne dropwise. solvent_base->add_alkyne stir Stir at specified temperature. add_alkyne->stir monitor Monitor reaction progress (TLC or LC-MS). stir->monitor quench Quench reaction and perform aqueous work-up. monitor->quench extract Extract with organic solvent, dry, and concentrate. quench->extract purify Purify by column chromatography. extract->purify product Characterize final alkynylpyridine product. purify->product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Data Presentation

The following tables summarize typical reaction conditions for the Sonogashira coupling of bromopyridine derivatives with various terminal alkynes. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Conventional Heating Conditions for Sonogashira Coupling of Bromopyridines

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper(I) Salt (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100372-96[1][11]
2PdCl₂(PPh₃)₂ (2-5)-CuI (5-10)Et₃NTHFRoom Temp3-16Not specified[2]
3PdCl₂(PPh₃)₂ (3)-CuI (5)Et₃NDMF804-693[3]

Table 2: Microwave-Assisted Sonogashira Coupling Conditions

EntryAryl HalideAlkynePalladium Catalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)Reference
1Aryl iodides/bromidesTrimethylsilylacetyleneNot specifiedEt₃NAcetonitrileNot specified5-2580-95[7]
24-BromoanisolePhenylacetylene[PdCl₂(PPh₃)₂] (2)Et₃N[C₄mim][NTf₂]5030up to 98[12][13]

Table 3: Copper-Free Sonogashira Coupling Conditions

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd(OAc)₂ | XPhos | DABCO | THF | Not specified | Not specified | High |[14] | | 2 | [DTBNpP]Pd(crotyl)Cl (1-5) | - | DABCO | THF | Room Temp | 0.5-18 | up to 100 |[15] |

Experimental Protocols

The following are detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on established procedures for structurally similar substrates.

Protocol 1: General Procedure using Conventional Heating

This protocol is suitable for a wide range of terminal alkynes and is based on well-established Sonogashira conditions.[1][2][3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂) (2.5 mol%)

  • Ligand (e.g., PPh₃) (5 mol%, if required)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base (e.g., Triethylamine (Et₃N)) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, ligand (if used), and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent, followed by the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 3-16 hours), or until completion as indicated by TLC or LC-MS analysis.[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 5-alkynyl-2,3-dimethoxypyridine product.

Protocol 2: Microwave-Assisted Procedure

This protocol is recommended for faster reaction times and potentially higher yields.[7][12][13]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., [PdCl₂(PPh₃)₂]) (2 mol%)

  • Base (e.g., Triethylamine (Et₃N)) (2.5 equiv)

  • Solvent (e.g., Acetonitrile or an ionic liquid like [C₄mim][NTf₂])

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound, the palladium catalyst, and the solvent.

  • Add the base and the terminal alkyne to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 50-100 °C) for a short duration (e.g., 5-30 minutes).[7][12]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Copper-Free Procedure

This protocol is advantageous for substrates that are sensitive to copper salts or to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[6][8][9][10][15]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl or a combination of Pd(OAc)₂ and a bulky electron-rich phosphine ligand like XPhos) (1-5 mol%)

  • Base (e.g., DABCO or Cs₂CO₃)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound and the palladium precatalyst (or the palladium salt and ligand).

  • Evacuate the flask and backfill with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, perform the work-up and purification as outlined in Protocol 1.

Troubleshooting
  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature and time. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Dehalogenation: If significant dehalogenation of the starting material is observed, a milder base or lower reaction temperature may be necessary.

  • Reaction Stalls: If the reaction does not proceed to completion, adding a fresh portion of the catalyst may help.

References

Application Notes: Synthesis of Dopamine Receptor Antagonists Utilizing 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-2,3-dimethoxypyridine is a key heterocyclic building block in medicinal chemistry, particularly for the synthesis of neurologically active compounds. Its pyridine core is a common scaffold in central nervous system (CNS) targets, and the strategically positioned bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation. The electron-donating methoxy groups can influence the electronic properties and metabolic stability of the final compounds. This document outlines synthetic strategies and general protocols for leveraging this intermediate in the development of dopamine receptor antagonists, a critical class of drugs for treating psychiatric and neurological disorders.[1]

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are the primary targets for most antipsychotic medications.[2][3][4] Antagonism of these G protein-coupled receptors (GPCRs) modulates downstream signaling cascades, primarily by inhibiting the enzyme adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP).[3][5] This action is believed to be central to the therapeutic effects of antipsychotics.[2]

Core Synthetic Strategies

The synthesis of dopamine receptor antagonists from this compound typically involves palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the 5-position. The two most prominent methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling

This reaction is a robust method for creating a biaryl linkage, which is a common structural motif in dopamine antagonists. The reaction couples the pyridine core with various aryl or heteroaryl boronic acids or esters.[6][7][8]

General Reaction Scheme: The reaction involves the coupling of this compound with an appropriate arylboronic acid in the presence of a palladium catalyst and a base.

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction is essential for introducing an amine linkage, creating structures where the pyridine ring is connected to a nitrogen-containing moiety, another prevalent feature in dopamine antagonists.[9][10][11]

General Reaction Scheme: This method couples this compound with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands.[12]

Caption: General workflow for Buchwald-Hartwig amination.

Data Presentation: Pharmacological Profiles

The following table summarizes representative pharmacological data for dopamine receptor antagonists synthesized from pyridine-based precursors. Ki values represent the binding affinity of the compound for the receptor; a lower Ki value indicates higher affinity.

Compound ClassTarget Receptor(s)Representative Ki (nM)Synthetic MethodReference
Phenyl-pyrrole-carboxamidesD2-like1 - 10 µMMulti-step including C-N coupling[13]
Benzazepine AnaloguesD1/D51.2 - 1.4 nMMulti-step synthesis[14]
TetrahydroisoquinolinesD3 > D2D3: 5-20 nM; D2: >200 nMMulti-step including C-N coupling[15]
PF-4363467 AnalogueD3/D2D3: 3.1 nM; D2: 692 nMHybrid pharmacophore approach[16]
ML321D2 > D3-High-throughput screen optimization[4]

Experimental Protocols (General Methodologies)

Note: These are generalized protocols. Researchers must optimize conditions such as catalyst, ligand, base, solvent, and temperature for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding aryl/heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 ratio).[7]

  • Reaction Execution: Heat the mixture to reflux (typically 85-100 °C) and monitor the reaction progress using TLC or LC-MS.[6][7]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.) in a reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).[17]

  • Reaction Execution: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring.[9] Monitor the reaction for consumption of the starting material.

  • Work-up and Purification: After cooling, quench the reaction by adding water. Extract the product with an appropriate organic solvent. Wash the organic phase, dry it, and remove the solvent in vacuo. Purify the residue via flash chromatography or recrystallization.

Mechanism Visualization: Dopamine D2 Receptor Signaling

Dopamine D2-like receptors are coupled to the Gαi/o subtype of G proteins.[3] Upon activation by dopamine (or blockade by an antagonist), a signaling cascade is initiated that primarily inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels.[3][5]

D2_Signaling_Pathway DA Dopamine D2R Dopamine D2 Receptor (GPCR) DA->D2R Activates Antagonist D2 Antagonist Antagonist->D2R Blocks G_Protein Gαi/o-βγ Complex (Inactive) D2R->G_Protein Activates G_alpha_GTP Gαi-GTP (Active) G_Protein->G_alpha_GTP Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Cellular Response PKA->Response Leads to

Caption: Antagonist action on the Dopamine D2 receptor signaling cascade.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2,3-dimethoxypyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined herein cover Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing a foundation for the synthesis of a diverse range of 5-substituted-2,3-dimethoxypyridine derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a valuable substrate for these transformations due to the presence of a reactive bromine atom at the 5-position of the pyridine ring. The resulting 5-substituted-2,3-dimethoxypyridine scaffolds are found in a variety of biologically active molecules and serve as key intermediates in drug discovery programs. The methoxy groups on the pyridine ring can influence the electronic properties and conformation of the final compounds, making this building block particularly attractive for structure-activity relationship (SAR) studies.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds between an organoboron species and an organic halide. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Applications in Drug Discovery

5-Aryl-2,3-dimethoxypyridine derivatives are of interest in drug discovery due to their presence in compounds targeting a range of biological targets. For example, substituted pyridine cores are found in kinase inhibitors, which are crucial in oncology, and in agents targeting central nervous system (CNS) disorders. The ability to introduce a wide variety of aryl and heteroaryl groups at the 5-position of the 2,3-dimethoxypyridine scaffold allows for the fine-tuning of pharmacological properties.

Data Presentation: Suzuki-Miyaura Coupling of this compound

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.

| Entry | Arylboronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)

Application Notes and Protocols for the Negishi Coupling of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the Negishi cross-coupling reaction of 5-Bromo-2,3-dimethoxypyridine with an organozinc reagent. The Negishi coupling is a powerful and versatile carbon-carbon bond-forming reaction widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2][3] This protocol offers a representative method that can be adapted for various organozinc coupling partners.

Introduction

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[1] Palladium catalysts are often preferred due to their higher functional group tolerance and superior yields.[1] The reaction is valued for its ability to couple sp³, sp², and sp hybridized carbon atoms under relatively mild conditions.[1][2] This protocol will focus on the palladium-catalyzed coupling of this compound, an electron-rich heteroaryl halide, with a representative organozinc reagent.

Reaction Scheme

reac1 This compound prod 5-R-2,3-dimethoxypyridine reac1->prod Pd(0) catalyst, Ligand Solvent, Heat reac2 + R-ZnX reac2->prod

Caption: General scheme of the Negishi coupling of this compound.

Experimental Protocols

This section details the necessary procedures for the in-situ preparation of the organozinc reagent and the subsequent cross-coupling reaction. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: In-situ Preparation of the Organozinc Reagent

This protocol describes the preparation of an arylzinc reagent from an aryl bromide via a lithium-halogen exchange followed by transmetalation with zinc chloride.

Materials:

  • Aryl bromide (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • Zinc chloride (ZnCl₂) solution in THF (1.1 equiv)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, dissolve the aryl bromide (1.1 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equiv) dropwise via syringe over 20 minutes. The formation of the aryllithium species may be indicated by a color change.

  • Stir the mixture at -78 °C for an additional 30 minutes.

  • To this solution, add the zinc chloride solution (1.1 equiv) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The resulting solution of the organozinc reagent is ready for the cross-coupling reaction.

Protocol 2: Negishi Cross-Coupling Reaction

This protocol outlines the palladium-catalyzed coupling of this compound with the freshly prepared organozinc reagent.

Materials:

  • This compound (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Solution of the organozinc reagent (from Protocol 1, 1.2 equiv)

Procedure:

  • To a separate flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the solids.

  • To this mixture, add the solution of the organozinc reagent (1.2 equiv) via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

Protocol 3: Work-up and Purification

Procedure:

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

The following tables provide representative data for the optimization of reaction conditions and the substrate scope for the Negishi coupling of this compound.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)THF651288
2Pd(PPh₃)₄ (5)-Dioxane801875
3PdCl₂(dppf) (3)-Toluene1001082
4NiCl₂(dppe) (5)-THF252465

Table 2: Substrate Scope for the Palladium-Catalyzed Negishi Coupling

EntryOrganozinc ReagentProductYield (%)
1Phenylzinc chloride2,3-Dimethoxy-5-phenylpyridine92
24-Methoxyphenylzinc chloride2,3-Dimethoxy-5-(4-methoxyphenyl)pyridine89
32-Thienylzinc chloride2,3-Dimethoxy-5-(thiophen-2-yl)pyridine85
4Ethylzinc bromide5-Ethyl-2,3-dimethoxypyridine78
5Vinylzinc bromide2,3-Dimethoxy-5-vinylpyridine72

Visualizations

Catalytic Cycle of the Negishi Coupling

G A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Transmetalation C->D R-ZnX E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F F->A Ar-R

References

The Strategic Role of 5-Bromo-2,3-dimethoxypyridine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Bromo-2,3-dimethoxypyridine is a versatile and strategically important building block in the synthesis of complex, bioactive heterocyclic molecules. Its unique substitution pattern, featuring a reactive bromine atom at the 5-position and two methoxy groups at the 2- and 3-positions, allows for selective functionalization and modulation of the electronic properties of the pyridine ring. The bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, which are prevalent in a vast array of pharmacologically active compounds. The methoxy groups, in turn, can influence the reactivity of the pyridine core and provide opportunities for further synthetic modifications.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive heterocycles, with a focus on its application in the development of kinase inhibitors and other potential therapeutic agents.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[3][4] The functionalization of this core with diverse substituents is crucial for achieving high potency and selectivity. This compound serves as an excellent starting material for the synthesis of novel kinase inhibitors through the introduction of various aryl, heteroaryl, and amino moieties via cross-coupling reactions.

A prominent example is the synthesis of pyrazolopyridine derivatives, which have shown significant potential as inhibitors of various kinases, including DYRK1A/1B and CDK2.[1][2] The Suzuki-Miyaura coupling of a bromopyridine with a pyrazoleboronic acid or ester is a key step in the synthesis of these bioactive cores.

Illustrative Synthesis of a Pyrazolyl-Pyridine Kinase Inhibitor Core

A representative synthetic route involves the Suzuki-Miyaura coupling of this compound with a suitable pyrazoleboronic acid derivative to yield a 5-(1H-pyrazol-4-yl)-2,3-dimethoxypyridine scaffold. This core structure can then be further elaborated to generate a library of potential kinase inhibitors.

Suzuki_Coupling reagent1 This compound reaction_conditions Pd Catalyst Base, Solvent reagent1->reaction_conditions reagent2 +  4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole reagent2->reaction_conditions product 5-(1H-Pyrazol-4-yl)-2,3-dimethoxypyridine reaction_conditions->product Suzuki-Miyaura Coupling

Quantitative Data from Analogous Suzuki-Miyaura Reactions for Kinase Inhibitor Synthesis:

The following table summarizes representative yields and biological activities for Suzuki-Miyaura coupling reactions in the synthesis of related pyridine-based kinase inhibitors. While specific data for this compound is not extensively published, these examples with structurally similar bromopyridines provide a strong basis for reaction optimization and illustrate the potential of the resulting compounds.

EntryBromopyridine SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)Biological Activity (IC50)Target Kinase
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O75--
25-Bromo-2-methylpyridin-3-amine4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82--
33,5-Dibromo-2,6-dimethylpyridineo-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene60 (mono-arylated)--
45-Bromo-1H-pyrazolo[3,4-b]pyridine derivative(3,4-Dihydroxyphenyl)boronic acid----3 nMDYRK1B
5Pyridine derivative-----0.24 µMCDK2/cyclin A2

Data is compiled from analogous reactions and serves as a reference for potential outcomes.[1][4][5]

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions involving this compound, based on established methodologies for similar substrates.[4][6] Researchers should consider these as starting points for optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-25% water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid/Ester - Pd Catalyst - Base start->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Workup: - Cool to RT - Extraction - Drying monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End Product purify->end

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOᵗBu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture with stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_complex [Py-Pd(II)-Br]L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'R''NH pd_amine_complex [Py-Pd(II)-NHR'R'']L₂⁺ amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex [Py-Pd(II)-NR'R'']L₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Product

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH, 2.0-3.0 equiv)

  • Degassed solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive heterocycles. Its amenability to various palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures with significant therapeutic potential, particularly in the field of kinase inhibitor discovery. The provided protocols and data serve as a foundational guide for researchers to explore the rich synthetic utility of this important chemical intermediate in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Large-Scale Synthesis and Derivatization of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the large-scale synthesis of the versatile building block, 5-Bromo-2,3-dimethoxypyridine, and its subsequent derivatization through key cross-coupling reactions. The protocols detailed herein are designed to be scalable and adaptable for applications in pharmaceutical and materials science research.

Introduction

This compound is a key heterocyclic intermediate widely utilized in organic synthesis.[1] Its strategic functionalization, featuring a reactive bromine atom and two methoxy groups on the pyridine ring, makes it an ideal scaffold for the construction of complex molecular architectures. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, alkynyl, and amino moieties.[1] The resulting derivatives have shown significant potential in drug discovery, particularly as kinase inhibitors.[2][3]

Large-Scale Synthesis of this compound

A robust and scalable multi-step synthesis for this compound has been developed, commencing from commercially available 2,3-dihydroxypyridine. The synthetic sequence involves nitration, bromination, chlorination, and a final methoxylation step.

Synthetic Workflow

Workflow for the Synthesis of this compound A 2,3-Dihydroxypyridine B 5-Bromo-2,3-dihydroxy-6-nitropyridine A->B  Nitration & Bromination   C 5-Bromo-2,3-dichloro-6-nitropyridine B->C  Chlorination   D 5-Bromo-2,3-dimethoxy-6-nitropyridine C->D  Methoxylation   E 6-Amino-5-bromo-2,3-dimethoxypyridine D->E  Reduction   F This compound E->F  Deamination  

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This multi-step protocol outlines the laboratory-scale synthesis, which can be adapted for larger-scale production with appropriate engineering controls.

Step 1: Nitration and Bromination of 2,3-Dihydroxypyridine

  • To a stirred solution of 2,3-dihydroxypyridine in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature.

  • After the initial nitration, introduce elemental bromine to the reaction mixture.

  • Carefully quench the reaction with ice water and filter the precipitate to obtain 5-bromo-2,3-dihydroxy-6-nitropyridine.

Step 2: Chlorination of 5-Bromo-2,3-dihydroxy-6-nitropyridine

  • Treat the product from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture under reflux.

  • After completion, carefully pour the mixture onto crushed ice and extract the product to yield 5-bromo-2,3-dichloro-6-nitropyridine.

Step 3: Methoxylation of 5-Bromo-2,3-dichloro-6-nitropyridine

  • Dissolve the chlorinated intermediate in methanol.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction until completion, then neutralize and extract the product, 5-bromo-2,3-dimethoxy-6-nitropyridine.

Step 4: Reduction of the Nitro Group

  • Reduce the nitro group of the product from Step 3 using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • This step yields 6-amino-5-bromo-2,3-dimethoxypyridine.

Step 5: Deamination of the Amino Group

  • Perform a diazotization of the amino group using sodium nitrite in an acidic medium, followed by a deamination reaction to yield the final product, this compound.

  • Purify the crude product by column chromatography or recrystallization.

Derivatization of this compound

The bromine atom at the 5-position of the pyridine ring is readily displaced through various palladium-catalyzed cross-coupling reactions, providing access to a wide range of functionalized derivatives.

Derivatization Workflow

Derivatization of this compound cluster_start cluster_reactions cluster_products A This compound B Suzuki-Miyaura Coupling A->B  Arylboronic Acid, Pd Catalyst, Base   C Sonogashira Coupling A->C  Terminal Alkyne, Pd/Cu Catalyst, Base   D Buchwald-Hartwig Amination A->D  Amine, Pd Catalyst, Base   E 5-Aryl-2,3-dimethoxypyridine Derivatives B->E F 5-Alkynyl-2,3-dimethoxypyridine Derivatives C->F G 5-Amino-2,3-dimethoxypyridine Derivatives D->G

Caption: Key cross-coupling reactions for derivatization.

Application Notes for Cross-Coupling Reactions

The following protocols provide general guidelines for the derivatization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling

This reaction is highly effective for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O901680-90
3Thiophen-2-ylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)DMF/H₂O110875-85
Sonogashira Coupling

This method is used to couple this compound with terminal alkynes to form 5-alkynyl-2,3-dimethoxypyridine derivatives.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Degas the mixture with an inert gas.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-80 °C) and monitor by TLC or LC-MS.[4]

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography.[4]

Table 2: Representative Sonogashira Coupling Reactions

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF60680-90
2EthynyltrimethylsilanePd(PPh₃)₄ (2)CuI (3)i-Pr₂NHTHFRT1285-95
3Propargyl alcoholPd(OAc)₂/PPh₃ (2/4)CuI (2)Et₃NDMF50870-80
Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines.[1][5]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong base (e.g., NaOt-Bu or K₃PO₄).

  • Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-120 °C and monitor its progress.

  • After completion, cool the reaction, quench with water, and extract the product.

  • Purify the desired amino-pyridine derivative by column chromatography.

Table 3: Representative Buchwald-Hartwig Amination Reactions

EntryAminePd Source/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/BINAP (1/1.5)NaOt-Bu (1.5)Toluene1001875-85
2MorpholinePd(OAc)₂/Xantphos (2/4)K₃PO₄ (2)1,4-Dioxane1102470-80
3n-ButylaminePd₂(dba)₃/BrettPhos (1/2)LiHMDS (1.8)THF801280-90

Application in Drug Discovery: Kinase Inhibitor Signaling Pathway

Derivatives of this compound have emerged as promising scaffolds for the development of kinase inhibitors. For instance, certain 5-aryl-2,3-dimethoxypyridine derivatives have shown inhibitory activity against receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival. The diagram below illustrates a simplified signaling pathway that can be targeted by such inhibitors.

Simplified RTK Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors Ligand Growth Factor Ligand->RTK Binds Inhibitor 5-Aryl-2,3-dimethoxy- pyridine Derivative Inhibitor->RTK Inhibits (ATP-competitive)

Caption: Inhibition of a generic RTK signaling pathway.

By inhibiting the kinase activity of the receptor, the 5-aryl-2,3-dimethoxypyridine derivative can block the downstream signaling cascade, ultimately leading to a reduction in cell proliferation and survival, which is a key strategy in cancer therapy.[6]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of complex organic molecules. The provided protocols for its large-scale synthesis and subsequent derivatization via modern cross-coupling reactions offer a robust platform for researchers in drug discovery and materials science. The potential of its derivatives to act as potent kinase inhibitors underscores the importance of this scaffold in the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals to improve yields in the Suzuki coupling of 5-Bromo-2,3-dimethoxypyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

  • Question: I am observing very low or no formation of my desired coupled product. What are the likely causes and how can I improve the yield?

  • Answer: Low to no product yield in the Suzuki coupling of this compound can stem from several factors, primarily related to the electronic nature of the pyridine substrate and the specific reaction conditions.

    • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue with pyridine-containing substrates.

      • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the active palladium species and prevent pyridine coordination. Consider using pre-formed palladium catalysts or catalyst systems that are more resistant to inhibition. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.

    • Inefficient Oxidative Addition: The electron-donating methoxy groups on the pyridine ring increase the electron density at the carbon-bromine bond, which can slow down the initial oxidative addition step of the catalytic cycle.

      • Solution: The use of electron-rich and bulky phosphine ligands, as mentioned above, can also accelerate the oxidative addition step. Additionally, ensuring a sufficiently high reaction temperature is crucial.

    • Suboptimal Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and overall reaction kinetics.

      • Solution: A screening of bases is recommended. While potassium carbonate (K₂CO₃) is common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially for challenging couplings.[1] A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is often used to dissolve both the organic and inorganic reagents.[1]

Issue 2: Significant Byproduct Formation

  • Question: My reaction is producing significant amounts of side products, such as the debrominated starting material or homocoupled boronic acid. How can I minimize these?

  • Answer: The formation of byproducts like 2,3-dimethoxypyridine (from debromination) and biaryl compounds (from homocoupling of the boronic acid) indicates that undesired reaction pathways are competing with the desired cross-coupling.

    • Dehalogenation (Debromination): This occurs when the aryl bromide is reduced to the corresponding arene.

      • Solution: This side reaction can be promoted by high temperatures and certain bases. If significant debromination is observed, try lowering the reaction temperature. The choice of base can also be critical; sometimes switching to a weaker base or ensuring anhydrous conditions can mitigate this issue.

    • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.

      • Solution: Homocoupling is often promoted by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) and that all solvents are thoroughly degassed. Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard, but a large excess should be avoided as it can increase homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction conditions for the Suzuki coupling of this compound?

A1: Based on successful couplings of structurally similar electron-rich bromopyridines, a good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. For instance, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos is a robust choice. A common base and solvent system is K₃PO₄ in a 1,4-dioxane/water mixture, with a reaction temperature between 80-100 °C.[1]

Q2: How critical is the choice of palladium catalyst and ligand?

A2: The choice of catalyst and ligand is highly critical, especially for an electron-rich and potentially coordinating substrate like this compound. Standard catalysts like Pd(PPh₃)₄ may result in lower yields due to catalyst deactivation. Modern catalyst systems with bulky, electron-donating ligands are generally more effective as they promote both the oxidative addition and the reductive elimination steps while stabilizing the catalyst.

Q3: Can I use other boronic acid derivatives, like boronate esters?

A3: Yes, boronate esters, such as pinacol esters, are often used in Suzuki couplings. They can offer advantages in terms of stability and solubility. The reaction conditions are generally similar, though some optimization of the base and solvent system may be necessary.

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

The following table summarizes reaction conditions for the Suzuki coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, which can serve as a starting point for optimization.[1]

Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1575
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1578
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1580
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1572

Experimental Protocols

Optimized Protocol for Suzuki Coupling of this compound

This protocol is a recommended starting point and may require optimization for specific boronic acid partners.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos. Then, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Reaction: Stir the mixture at a temperature between 80 °C and 100 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product start_materials R1-X + R2-B(OR)2 start_materials->oxidative_addition base Base base->transmetalation Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Is the catalyst/ligand optimal for an electron-rich pyridine? start->check_catalyst optimize_catalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Increase catalyst loading. check_catalyst->optimize_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen stronger bases (e.g., K3PO4, Cs2CO3). check_base->optimize_base No check_temp Is the temperature adequate? check_base->check_temp Yes optimize_base->check_temp increase_temp Increase temperature (e.g., to 100-110 °C). check_temp->increase_temp No check_side_products Are there significant side products? check_temp->check_side_products Yes increase_temp->check_side_products dehalogenation Debromination observed? check_side_products->dehalogenation Yes end Improved Yield check_side_products->end No optimize_dehalogenation Lower temperature. Consider base choice. dehalogenation->optimize_dehalogenation Yes homocoupling Homocoupling observed? dehalogenation->homocoupling No optimize_dehalogenation->end optimize_homocoupling Ensure inert atmosphere. Degas solvents thoroughly. homocoupling->optimize_homocoupling Yes homocoupling->end No optimize_homocoupling->end

References

Technical Support Center: Sonogashira Coupling with Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sonogashira coupling reactions involving substituted pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this versatile cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira coupling with a halopyridine substrate failing or giving low yields?

A1: Low yields in Sonogashira couplings with halopyridines can stem from several factors. The reactivity of the C-X bond is crucial, with the general trend being I > Br > Cl. Chloropyridines are notably less reactive and often require more forcing conditions. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The position of the halogen and the electronic nature of other substituents on the pyridine ring also play a significant role in the reaction's success.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this?

A2: Alkyne homocoupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions. The presence of oxygen can exacerbate this issue. To minimize Glaser coupling, consider the following:

  • Implement Copper-Free Conditions: Numerous protocols exist that obviate the need for a copper co-catalyst, thereby significantly reducing homocoupling.

  • Ensure a Rigorously Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Control Reagent Addition: Slow addition of the terminal alkyne to the reaction mixture can favor the desired cross-coupling pathway over homocoupling.

Q3: My pyridine starting material is being consumed, but I'm not getting the desired product. What other side reactions could be occurring?

A3: Besides homocoupling, other common side reactions with substituted pyridines include:

  • Dehalogenation: Under certain conditions, particularly with prolonged reaction times or elevated temperatures, the halopyridine can undergo dehalogenation, resulting in the formation of the corresponding unsubstituted pyridine.

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, forming stable complexes that are catalytically inactive. This is particularly relevant for 2-halopyridines where the nitrogen is in close proximity to the reaction center.

Q4: How do substituents on the pyridine ring affect the reaction?

A4: Substituents have a pronounced electronic and steric effect. Electron-withdrawing groups can increase the reactivity of the halopyridine towards oxidative addition but may also increase the propensity for catalyst inhibition. Conversely, electron-donating groups may decrease the reactivity of the C-X bond. The position of the substituent relative to the halogen also influences the reaction outcome.

Troubleshooting Guides

Problem 1: Low or No Conversion of Halopyridine
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more active pre-catalyst.
Low Reactivity of Halide If using a chloropyridine, consider switching to the corresponding bromo- or iodopyridine if synthetically feasible. Alternatively, employ more forcing conditions (higher temperature, more active ligand).
Catalyst Inhibition For 2-halopyridines, consider using bulkier phosphine ligands to disfavor coordination of the pyridine nitrogen. Copper-free conditions may also be beneficial.
Inappropriate Base or Solvent Screen different bases (e.g., triethylamine, diisopropylethylamine, cesium carbonate) and solvents (e.g., THF, DMF, acetonitrile).
Problem 2: Significant Formation of Alkyne Homocoupling Product
Potential Cause Troubleshooting Steps
Presence of Oxygen Ensure all reagents and the reaction setup are rigorously deoxygenated using techniques like freeze-pump-thaw cycles.
Copper-Mediated Homocoupling Switch to a well-established copper-free Sonogashira protocol.
High Alkyne Concentration Add the alkyne slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.
Problem 3: Observation of Dehalogenated Pyridine Byproduct
Potential Cause Troubleshooting Steps
High Reaction Temperature Optimize the reaction temperature; higher temperatures can promote dehalogenation. Try running the reaction at a lower temperature for a longer duration.
Choice of Base and Solvent Certain base/solvent combinations can favor dehalogenation. Screen alternative conditions.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent subsequent byproduct formation.

Experimental Protocols

Key Experimental Protocol: Copper-Free Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene

This protocol is designed to minimize alkyne homocoupling.

Reagents and Materials:

  • 3-Bromopyridine

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Add anhydrous DMF, and degas the mixture by bubbling with argon for 15-20 minutes.

  • Add 3-bromopyridine (1.0 equivalent) to the mixture.

  • Finally, add phenylacetylene (1.2 equivalents) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Side_Reactions cluster_main Sonogashira Coupling with Substituted Pyridines cluster_side_reactions Potential Side Reactions Halopyridine Halopyridine Desired_Product Desired_Product Halopyridine->Desired_Product Cross-Coupling Dehalogenation Dehalogenation Halopyridine->Dehalogenation Loss of Halogen Catalyst_Inhibition Catalyst_Inhibition Halopyridine->Catalyst_Inhibition Pyridine N-Coordination Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Desired_Product Homocoupling Homocoupling Terminal_Alkyne->Homocoupling Glaser Coupling

Caption: Overview of desired and side reactions in Sonogashira coupling.

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Check Starting Material Consumption start->check_sm sm_consumed Starting Material Consumed check_sm->sm_consumed Yes sm_not_consumed Starting Material Remains check_sm->sm_not_consumed No side_reactions Analyze for Side Products: - Homocoupling - Dehalogenation sm_consumed->side_reactions optimize_conditions Optimize Conditions: - Catalyst/Ligand - Temperature - Base/Solvent sm_not_consumed->optimize_conditions copper_free Switch to Copper-Free Protocol side_reactions->copper_free Homocoupling Dominant

Caption: Troubleshooting workflow for low-yielding reactions.

Technical Support Center: Catalyst Selection for Efficient Buchwald-Hartwig Amination of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to facilitate the efficient Buchwald-Hartwig amination of 5-Bromo-2,3-dimethoxypyridine. The information herein is curated to address specific challenges that may be encountered during your experimental work.

Frequently Asked questions (FAQs)

Q1: What are the main challenges when performing a Buchwald-Hartwig amination on this compound?

A1: The main challenges with this substrate arise from the electronic properties of the pyridine ring. The two electron-donating methoxy groups increase the electron density on the ring, which can make oxidative addition of the palladium catalyst, a key step in the catalytic cycle, more difficult compared to electron-deficient pyridines. Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Careful selection of the ligand is crucial to mitigate these effects.

Q2: Which palladium precursor is best to start with for this reaction?

A2: For initial screenings, it is advisable to use a pre-formed Pd(0) source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a well-defined precatalyst. While Pd(OAc)₂ is a common choice, it requires in situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to irreproducible results. Using a precatalyst can often provide more consistent outcomes.

Q3: How do I choose the right ligand for the amination of this compound?

A3: Ligand selection is critical for a successful amination of this electron-rich substrate. Bulky, electron-rich biarylphosphine ligands are generally the most effective as they promote the formation of the active monoligated palladium species, facilitate oxidative addition, and accelerate the final reductive elimination step. For challenging substrates like this, ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig (e.g., Josiphos-type) families are excellent starting points. So-called "second-generation" and "third-generation" Buchwald ligands are specifically designed for difficult couplings.

Q4: What is the role of the base in this reaction, and which one should I use?

A4: The base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. The choice of base is critical and can significantly impact the reaction outcome. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many Buchwald-Hartwig reactions. However, if your amine substrate contains base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, although they may require higher reaction temperatures or longer reaction times.

Q5: What are the recommended solvents and reaction temperatures?

A5: Anhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are the most commonly used solvents and generally give good results. Tetrahydrofuran (THF) can also be used. It is crucial that the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst. Reaction temperatures typically range from 80 to 110 °C. For a new system, starting at around 100 °C is a reasonable approach.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive Catalyst- Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).- Use a fresh bottle of palladium precursor and ligand.- Consider using a pre-formed catalyst to ensure the presence of active Pd(0).
2. Inappropriate Ligand- Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand is highly substrate-dependent.
3. Insufficient Temperature- Gradually increase the reaction temperature in 10 °C increments. Be aware that excessively high temperatures can lead to catalyst decomposition.
4. Poor Reagent Quality- Ensure all reagents, especially the amine and solvent, are pure and anhydrous. Impurities can poison the catalyst.
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H)- This can be a result of β-hydride elimination, especially with primary amines.- Use a bulkier ligand to sterically disfavor this pathway.- Ensure strictly anhydrous conditions.
2. Protodebromination- This can occur in the presence of trace amounts of water or other proton sources. Ensure all reagents and solvents are scrupulously dried.
Reaction Stalls 1. Catalyst Deactivation- The pyridine nitrogen of the substrate or product may be inhibiting the catalyst. A different, more sterically hindered ligand may be required.- Impurities in the starting materials can also lead to catalyst deactivation over time.
2. Product Inhibition- In some cases, the product can bind to the palladium center and inhibit further turnover. Diluting the reaction or using a different solvent may help.

Recommended Starting Conditions for Catalyst Screening

The following table provides suggested starting points for the optimization of the Buchwald-Hartwig amination of this compound. These conditions are based on general principles for similar heteroaryl systems and should be adapted as needed for your specific amine coupling partner.

Parameter Recommendation 1 Recommendation 2 Recommendation 3
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)G3 XPhos Precatalyst (2 mol%)
Ligand XPhos (2-4 mol%)SPhos (4 mol%)RuPhos (4 mol%)
Base NaOtBu (1.2-1.5 equiv.)Cs₂CO₃ (2.0 equiv.)K₃PO₄ (2.0 equiv.)
Solvent Toluene (0.1-0.5 M)1,4-Dioxane (0.1-0.5 M)Toluene (0.1-0.5 M)
Temperature 100 °C110 °C100 °C
Atmosphere Argon or NitrogenArgon or NitrogenArgon or Nitrogen

Detailed Experimental Protocol (General Procedure)

This protocol provides a general starting point for the amination of this compound. The specific quantities and reaction time will need to be optimized for each amine substrate.

1. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

2. Inert Atmosphere:

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

3. Reagent Addition:

  • Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe to achieve the desired concentration (typically 0.1-0.5 M).

4. Reaction:

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure good mixing.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

5. Monitoring:

  • Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed or the reaction stalls.

6. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Experimental and Troubleshooting Workflows

Buchwald_Hartwig_Workflow start Start: Reaction Setup reagents Add Pd source, Ligand, Base, This compound, Amine start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitor Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitor troubleshoot Low Conversion or Side Products? monitor->troubleshoot workup Work-up and Purification product Isolated Product workup->product troubleshoot->workup No optimize Optimize Conditions: - Catalyst/Ligand - Base - Temperature - Solvent troubleshoot->optimize Yes optimize->start

Caption: A general experimental workflow for the Buchwald-Hartwig amination, including a decision point for troubleshooting and optimization.

Troubleshooting_Logic start Low Yield Observed check_inert Verify Inert Atmosphere and Reagent Quality start->check_inert catalyst_issue Potential Catalyst Issue? check_inert->catalyst_issue screen_ligands Screen Different Ligands (e.g., SPhos, RuPhos) catalyst_issue->screen_ligands Yes temp_issue Temperature Too Low? catalyst_issue->temp_issue No re_evaluate Re-evaluate and Combine Optimized Parameters screen_ligands->re_evaluate increase_temp Increase Temperature (e.g., to 110°C) temp_issue->increase_temp Yes base_issue Base Incompatibility? temp_issue->base_issue No increase_temp->re_evaluate screen_bases Screen Different Bases (e.g., Cs2CO3, K3PO4) base_issue->screen_bases Yes base_issue->re_evaluate No screen_bases->re_evaluate

Caption: A logical decision tree for troubleshooting low-yield Buchwald-Hartwig amination reactions.

preventing demethylation of 5-Bromo-2,3-dimethoxypyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the undesired demethylation of 5-Bromo-2,3-dimethoxypyridine during chemical reactions.

Troubleshooting Guide

This section addresses specific issues related to demethylation.

Q1: I am observing significant demethylation during metal-halogen exchange with n-Butyllithium (n-BuLi). What is causing this and how can I prevent it?

Answer:

Demethylation when using strong organolithium reagents like n-BuLi is a common issue. The primary causes are:

  • Nucleophilic Attack: n-BuLi can act as a nucleophile, attacking one of the electron-deficient methoxy-bearing carbons (C2 or C3), leading to the cleavage of the methyl group. The 2-methoxy group is often more susceptible due to its proximity to the electron-withdrawing pyridine nitrogen.

  • Strong Basicity: The high basicity of n-BuLi can lead to complex side reactions, and the resulting lithiated pyridine species can also be unstable at higher temperatures.[1]

Solutions & Preventative Measures:

  • Use Milder Reagents: Switch from n-BuLi to a Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often called "Turbo Grignard". This reagent performs the bromine-magnesium exchange under much milder conditions, significantly reducing the risk of demethylation.[2][3]

  • Strict Temperature Control: If n-BuLi must be used, maintain cryogenic temperatures (e.g., -78 °C or lower) throughout the addition and reaction time.[4] Unwanted side reactions, including demethylation, are more likely to occur if the temperature rises.[3]

  • Inverse Addition: Add the this compound solution slowly to the n-BuLi solution at -78 °C. This technique keeps the concentration of the organolithium reagent low relative to the substrate, which can minimize side reactions.

  • Rapid Quenching: The generated lithiated species can be unstable. Quench the reaction with your desired electrophile as quickly as possible after the exchange is complete.[2]

Q2: My Suzuki coupling reaction is giving me a mixture of the desired product and a demethylated version. How can I optimize the conditions?

Answer:

Demethylation during palladium-catalyzed cross-coupling reactions like the Suzuki coupling is often related to the reaction conditions, particularly the choice of base and temperature.

Solutions & Preventative Measures:

  • Choice of Base: Strong bases can promote demethylation. Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider using milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5][6][7]

  • Temperature and Reaction Time: High temperatures can accelerate demethylation. Screen for the lowest effective temperature that allows the coupling to proceed to completion. It is often better to run the reaction for a longer time at a lower temperature (e.g., 80-90 °C) than for a shorter time at a very high temperature (>110 °C).[5][6]

  • Ligand and Catalyst Selection: The choice of phosphine ligand can influence catalyst activity and stability. Bulky, electron-rich ligands like SPhos or XPhos can promote efficient oxidative addition and reductive elimination at lower temperatures, potentially avoiding the need for harsh conditions that cause demethylation.[8] Using a pre-catalyst like an XPhos Pd G3 may also improve results.

Table 1: Recommended Suzuki Coupling Conditions to Minimize Demethylation
ParameterStandard Conditions (Higher Risk)Recommended Conditions (Lower Risk)Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂, Pd₂(dba)₃ / SPhosMore active catalysts allow for lower temperatures.[6][8]
Base NaOH, KOH, NaOEtK₂CO₃, K₃PO₄, Cs₂CO₃Milder bases are less likely to cleave the methyl ether.[5][7]
Solvent Toluene, Xylene1,4-Dioxane/Water, DMESolvent choice can affect base solubility and reaction rate.
Temperature >100 °C80 - 95 °CLower temperatures reduce the rate of demethylation.[5]
Q3: I suspect my acidic workup or purification step is causing demethylation. How can I confirm this and what should I do?

Answer:

Aromatic methyl ethers are susceptible to cleavage under strongly acidic conditions.[9] The pyridine nitrogen can be protonated, further activating the ring and making the methoxy groups more labile.

Solutions & Preventative Measures:

  • Avoid Strong Acids: Do not use strong acids like concentrated HCl or H₂SO₄ during the aqueous workup. Use a saturated solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) for quenching.

  • Purification Method: When performing silica gel chromatography, residual acidity of the silica can cause on-column demethylation. This is especially true if the product moves slowly. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine (Et₃N), removing the solvent, and drying the silica before packing the column.

  • Alternative Reagents: For deliberate, controlled demethylation, reagents like boron tribromide (BBr₃) or sodium trimethylsilanethiolate are effective.[9][10] The conditions you are trying to avoid may mimic the mechanisms of these reagents (e.g., strong Lewis acids or nucleophiles).

Frequently Asked Questions (FAQs)

Q: Between the 2-methoxy and 3-methoxy groups on this compound, which is more likely to be cleaved?

A: The 2-methoxy group is generally more labile and susceptible to cleavage. Its proximity to the ring nitrogen makes the C2 position more electron-deficient and prone to nucleophilic attack. The nitrogen atom can also act as a coordinating site for Lewis acidic reagents, positioning them for interaction with the adjacent methoxy group.[11]

Q: Can I use other strong bases like LDA or LTMP for directed ortho-metalation without causing demethylation?

A: While lithium dialkylamides like LDA (Lithium diisopropylamide) and LTMP (Lithium 2,2,6,6-tetramethylpiperidide) are primarily used for deprotonation rather than halogen-metal exchange, they are still very strong bases and can pose a risk of nucleophilic attack or other side reactions on a π-deficient ring like pyridine.[12] For this compound, halogen-metal exchange is the desired pathway for functionalization at C5. If deprotonation at another position is desired, careful optimization at low temperatures would be required, but demethylation remains a significant risk. Milder exchange reagents are a safer starting point.[2]

Q: Are there any general protocols to follow to minimize demethylation risk?

A: Yes, here is a general experimental protocol for a reaction involving metal-halogen exchange, designed to minimize demethylation.

Protocol: Bromine-Magnesium Exchange using i-PrMgCl·LiCl
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) to a flame-dried flask. Dissolve it in anhydrous THF.

  • Cooling: Cool the solution to 0 °C or -20 °C.

  • Addition of Grignard Reagent: Slowly add i-PrMgCl·LiCl (1.1 equiv, typically 1.3 M in THF) dropwise to the solution, maintaining the temperature.

  • Exchange Reaction: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS by quenching a small aliquot with an electrophile (e.g., iodine or benzaldehyde).

  • Electrophile Addition: Once the exchange is complete, add your desired electrophile (1.2 equiv) at the same low temperature.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature and stir until completion. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify using neutralized silica gel chromatography if necessary.

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving demethylation issues.

G start Demethylation Observed? reaction_type Identify Reaction Type start->reaction_type Yes metal_halogen Metal-Halogen Exchange (e.g., with n-BuLi) reaction_type->metal_halogen coupling Cross-Coupling (e.g., Suzuki) reaction_type->coupling workup Workup / Purification reaction_type->workup sol_mh1 Switch to milder reagent (i-PrMgCl·LiCl) metal_halogen->sol_mh1 sol_mh2 Maintain cryogenic temp (e.g., -78°C) metal_halogen->sol_mh2 sol_c1 Use milder base (K₂CO₃, K₃PO₄) coupling->sol_c1 sol_c2 Lower reaction temperature (< 100°C) coupling->sol_c2 sol_w1 Use neutral quench (sat. NH₄Cl) workup->sol_w1 sol_w2 Neutralize silica gel (add 1% Et₃N) workup->sol_w2 end_node Problem Resolved sol_mh1->end_node sol_mh2->end_node sol_c1->end_node sol_c2->end_node sol_w1->end_node sol_w2->end_node

Caption: A troubleshooting decision tree for demethylation issues.

Reagent Selection Logic

This diagram illustrates the logic for choosing appropriate reagents to avoid demethylation during functionalization at the C5 position.

G start Goal: Functionalize C5-Br position risk Assess Demethylation Risk start->risk high_risk High Risk Path risk->high_risk Substrate is sensitive low_risk Low Risk Path risk->low_risk Prioritize safety reagent_hr Reagent: n-BuLi high_risk->reagent_hr reagent_lr Reagent: i-PrMgCl·LiCl low_risk->reagent_lr condition_hr Conditions: - Must be <-70°C - Rapid Quench reagent_hr->condition_hr outcome_hr Outcome: High risk of demethylation if temp deviates condition_hr->outcome_hr condition_lr Conditions: - Milder temps (0 to -20°C) - Slower addition tolerable reagent_lr->condition_lr outcome_lr Outcome: Significantly reduced risk of demethylation condition_lr->outcome_lr

Caption: Logic for selecting metal-halogen exchange reagents.

References

Technical Support Center: Purification of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-2,3-dimethoxypyridine. Our aim is to help you overcome common challenges encountered during the purification of crude reaction products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: After aqueous workup, my crude product is a dark, oily residue instead of a solid. How should I proceed with purification?

A1: An oily crude product often indicates the presence of residual solvent or impurities that lower the melting point.

  • Initial Step: Ensure all volatile solvents from the extraction (e.g., dichloromethane, ethyl acetate) have been thoroughly removed under reduced pressure using a rotary evaporator. Mild heating (30-40°C) can aid this process.

  • Purification Method: Direct recrystallization is unlikely to be effective for an oil. The recommended method of purification is silica gel column chromatography.[1]

  • Troubleshooting: If the oil is very viscous, it may be difficult to load onto a column. You can dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane or the initial mobile phase) before adsorbing it onto a small amount of silica gel. The solvent is then evaporated to yield a free-flowing powder, which can be dry-loaded onto the column.[2]

Q2: I'm performing column chromatography, but I am seeing poor separation of my product from impurities, resulting in broad or overlapping peaks. What can I do to improve this?

A2: Poor separation in column chromatography can be due to several factors, including incorrect mobile phase selection, improper column packing, or interactions between the compound and the silica gel.

  • Optimize Mobile Phase: The polarity of the eluent is critical. For pyridine derivatives, a common mobile phase is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[1] Before running the column, perform thin-layer chromatography (TLC) with various solvent ratios to find a system that gives your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

  • Tailing of Peaks: Pyridine derivatives can sometimes interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will neutralize the acidic sites and improve the peak shape.

  • Sample Loading: Do not overload the column. A general rule is to use a silica gel to crude product weight ratio of at least 30:1 for good separation. Also, ensure the initial band of your loaded sample is as narrow as possible.

Q3: I have isolated a solid product, but I am struggling to find a suitable solvent system for recrystallization. What are some good starting points?

A3: A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Solvent Screening: Test the solubility of a small amount of your crude product in various common laboratory solvents at room temperature and upon heating. Good candidates for brominated aromatic compounds include:

    • Single solvent systems: Ethanol, methanol, isopropanol, or toluene.

    • Mixed solvent systems: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, dichloromethane) and a solvent in which it is poorly soluble (e.g., hexanes, petroleum ether, water).[3][4] For this compound, an ethyl acetate/hexanes or ethanol/water mixture is a good starting point.

  • Procedure for Mixed Solvents: Dissolve the crude product in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q4: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.

  • Dilute the Solution: Add more of the hot solvent to the mixture to reduce the concentration.

  • Slower Cooling: Allow the flask to cool to room temperature more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

  • Change Solvent System: The boiling point of your chosen solvent may be too high. Try a lower-boiling solvent system.

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can sometimes initiate crystallization.

  • Seeding: If you have a small amount of pure crystalline product, adding a "seed crystal" to the cooled solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a crude this compound reaction product?

A: Common impurities depend on the synthetic route but can include:

  • Unreacted Starting Materials: Such as 2,3-dihydroxypyridine, 3,5-dibromo-2-methoxypyridine, or other precursors.

  • Over-reacted Products: Such as di-brominated pyridine species.[5]

  • Incompletely Reacted Intermediates: For example, mono-methoxylated bromopyridines.

  • Reagents and Catalysts: Residual brominating agents (like NBS) or bases used in the reaction.[3]

  • Solvents: Residual high-boiling point solvents like DMF or DMSO.

Q: What is the appearance and stability of pure this compound?

A: Pure this compound is typically a solid at room temperature.[6] Like many halogenated pyridines, it should be stored in a cool, dark place in a tightly sealed container to prevent potential degradation from light or moisture.[7]

Q: What are the key safety precautions when handling this compound?

A: this compound is classified as acutely toxic if swallowed.[6] Standard laboratory safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Data Presentation

The following tables provide representative data for the purification of this compound.

Table 1: Comparison of Purification Methods for Crude this compound

ParameterColumn ChromatographyRecrystallization
Crude Purity (by HPLC) 85%85%
Final Purity (by HPLC) >98%>97%
Typical Yield 70-85%60-75%
Primary Impurities Removed Starting materials, byproductsColored impurities, some byproducts
Time Requirement 4-8 hours2-4 hours
Solvent Consumption HighLow to moderate

Table 2: Typical Eluent Systems for Column Chromatography

Eluent System (v/v)Target Rf on TLCObservations
10% Ethyl Acetate in Hexanes0.35Good for initial elution of non-polar impurities.
20% Ethyl Acetate in Hexanes0.25Often provides good separation of the product.
30% Ethyl Acetate in Hexanes0.15May be needed for more polar byproducts.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Determine an optimal mobile phase by testing various ratios of ethyl acetate and hexanes. Aim for a solvent system that provides an Rf value of approximately 0.25 for the product.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into a column and allow it to pack, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with the determined mobile phase, gradually increasing the polarity if necessary to elute the product and any more polar impurities.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a test solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow it to cool to see if crystals form. If the solid is too soluble, a mixed solvent system may be required.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

Purification_Workflow cluster_purification Purification Options crude Crude this compound (Solid or Oil) workup Aqueous Workup & Extraction crude->workup rotovap Solvent Removal (Rotary Evaporator) workup->rotovap assess Assess Physical State rotovap->assess column_chrom Column Chromatography assess->column_chrom If Oil or Complex Mixture recrystallization Recrystallization assess->recrystallization If Solid analysis Purity Analysis (TLC, HPLC, NMR) column_chrom->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue poor_sep Poor Separation? start->poor_sep oiling_out Product Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals optimize_eluent Optimize Eluent (TLC analysis) poor_sep->optimize_eluent Yes check_packing Check Column Packing poor_sep->check_packing Yes add_base Tailing Peaks? Add 0.1% Et3N poor_sep->add_base Yes dilute Dilute with more hot solvent oiling_out->dilute Yes slow_cool Cool Slowly oiling_out->slow_cool Yes change_solvent Change Solvent System oiling_out->change_solvent Yes scratch_flask Scratch Flask no_crystals->scratch_flask Yes seed_crystal Add Seed Crystal no_crystals->seed_crystal Yes concentrate Concentrate Solution no_crystals->concentrate Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Troubleshooting Low Reactivity of 5-Bromo-2,3-dimethoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 5-Bromo-2,3-dimethoxypyridine in common cross-coupling reactions.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in the Suzuki-Miyaura coupling of this compound is a common issue, often attributed to the electron-rich nature of the pyridine ring, which can hinder the oxidative addition step of the catalytic cycle. The two methoxy groups donate electron density to the ring, making the C-Br bond less electrophilic. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand System:

  • Problem: The chosen palladium catalyst and ligand may not be suitable for this electron-rich substrate. Standard catalysts like Pd(PPh₃)₄ may not be active enough.

  • Solution: Employ a more electron-rich and bulky phosphine ligand. These ligands are known to facilitate the oxidative addition of electron-rich aryl bromides. Consider screening ligands such as SPhos, XPhos, or dppf. Using a pre-formed palladium(II) precatalyst with one of these ligands can also be beneficial.

2. Base Selection:

  • Problem: The base might not be strong enough or may have poor solubility in the reaction mixture.

  • Solution: Stronger bases are often required for challenging couplings. Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous to maximize its effectiveness.

3. Solvent and Temperature:

  • Problem: The reaction may not be reaching the required temperature, or the solvent system may not be optimal for solubility and reactivity.

  • Solution: A mixture of a polar aprotic solvent and water, such as 1,4-dioxane/water or toluene/water, is commonly used. Ensure the reaction is heated to a sufficiently high temperature (typically 80-110 °C) to overcome the activation energy barrier for oxidative addition.

4. Reagent Quality:

  • Problem: Degradation of the boronic acid or impurities in the reagents can inhibit the catalyst.

  • Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). Ensure all solvents are properly degassed to remove oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.

Issue 2: Poor Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is resulting in a low yield of the desired product. What should I investigate?

Answer:

Low yields in the Buchwald-Hartwig amination of this substrate can be due to several factors, including catalyst inhibition by the pyridine nitrogen and steric hindrance.

1. Catalyst System and Ligand Choice:

  • Problem: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.

  • Solution: Utilize bulky and electron-rich biarylphosphine ligands like XPhos, SPhos, or BrettPhos. These ligands can create a sterically hindered environment around the palladium center, which can disfavor unproductive coordination with the pyridine nitrogen and promote the desired C-N bond formation.

2. Base Strength and Type:

  • Problem: The base may not be strong enough to deprotonate the amine effectively, or it may be causing side reactions.

  • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.

3. Reaction Temperature and Time:

  • Problem: Insufficient thermal energy can lead to slow reaction rates.

  • Solution: These reactions often require elevated temperatures, typically in the range of 80-120 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition from prolonged heating.

Issue 3: Unsuccessful Sonogashira Coupling

Question: I am having trouble with the Sonogashira coupling of this compound and a terminal alkyne. The reaction is not proceeding as expected. What are the key parameters to optimize?

Answer:

The Sonogashira coupling can be sensitive to reaction conditions, and the electron-rich nature of the substrate can again play a role.

1. Catalyst System (Palladium and Copper):

  • Problem: The catalyst activity may be insufficient.

  • Solution: A combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard.[1] Ensure both catalysts are fresh. The ratio of palladium to copper can be important and may require optimization.

2. Base and Solvent:

  • Problem: The base is crucial for the deprotonation of the terminal alkyne.

  • Solution: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used and can often serve as the solvent or co-solvent.[2] Anhydrous and deoxygenated conditions are critical to prevent side reactions like the Glaser coupling of the alkyne.

3. Temperature:

  • Problem: The reaction may be temperature-sensitive.

  • Solution: While many Sonogashira couplings can be performed at room temperature, electron-rich aryl bromides may require heating to proceed at a reasonable rate.[3] A temperature screen from room temperature up to 80 °C is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?

A1: The two electron-donating methoxy groups increase the electron density on the pyridine ring. This makes the carbon atom of the C-Br bond less electrophilic, which in turn slows down the rate-limiting oxidative addition step in many palladium-catalyzed cross-coupling reactions.[4] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of off-cycle intermediates.[5]

Q2: Which class of ligands is generally recommended for cross-coupling reactions with this substrate?

A2: For electron-rich and potentially sterically hindered aryl halides like this compound, bulky and electron-rich phosphine ligands are generally preferred.[4] Ligands such as XPhos, SPhos, and other biaryl phosphines have been shown to be effective in promoting the oxidative addition step and improving reaction yields.[2]

Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?

A3: A good starting point would be:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%).[6]

  • Base: K₃PO₄ (2-3 equivalents).[6]

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]

  • Temperature: 100 °C.[6]

  • Atmosphere: Inert (e.g., Argon or Nitrogen).[6]

Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira couplings are possible and can be advantageous in cases where the copper co-catalyst may lead to side reactions or complicate purification. These conditions often require specific ligands and may necessitate higher reaction temperatures.

Quantitative Data Summary

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[7]
Buchwald-HartwigPd₂(dba)₃ / BINAPNaOtBuToluene80-11060-98[8][9]
SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃NDMF60-10060-88[6]

Note: The data presented is based on structurally similar bromopyridine derivatives and serves as a general guideline. Optimization for this compound is recommended.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2-3 equiv.).[6]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[6]

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[10]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).[10]

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Appropriate? Check_Catalyst->Check_Conditions No Solution_Catalyst Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Check_Catalyst->Solution_Catalyst Yes Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents No Solution_Conditions Screen Bases (K3PO4, Cs2CO3) Increase Temperature (80-120°C) Optimize Solvent Check_Conditions->Solution_Conditions Yes Solution_Reagents Use Fresh Reagents Degas Solvents Thoroughly Check_Reagents->Solution_Reagents No Success Successful Reaction Solution_Catalyst->Success Solution_Conditions->Success Solution_Reagents->Success Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr 5-Bromo-2,3-dimethoxy pyridine (Ar-Br) ArBr->OxAdd ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetal

References

managing impurities in the synthesis of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 5-Bromo-2,3-dimethoxypyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions

CauseRecommended Action
Incomplete Reaction - Verify Stoichiometry: Ensure the correct molar ratios of reactants and reagents are used. A slight excess of the brominating agent may be necessary, but excessive amounts can lead to side products. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Extend the reaction time if the starting material is still present. - Check Reaction Temperature: Ensure the reaction is maintained at the optimal temperature. For bromination reactions, temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote the formation of side products.
Degradation of Product - Control Temperature during Work-up: Avoid high temperatures during solvent removal and purification steps. - Use of Mild Bases: During neutralization or extraction, use mild bases like sodium bicarbonate to prevent potential hydrolysis of the methoxy groups.
Loss of Product during Purification - Optimize Chromatography Conditions: If using column chromatography, select an appropriate solvent system to ensure good separation between the product and impurities. - Minimize Transfers: Reduce the number of transfers between vessels to minimize mechanical losses.

Issue 2: Presence of Dibrominated Impurities

The formation of dibrominated species, such as 4,5-dibromo-2,3-dimethoxypyridine, is a common issue in the bromination of activated pyridine rings.

Control and Removal Strategies

StrategyDescription
Stoichiometric Control of Brominating Agent Carefully control the amount of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine) to be near stoichiometric (1.0 to 1.1 equivalents) with the 2,3-dimethoxypyridine starting material.
Slow Addition of Brominating Agent Add the brominating agent portion-wise or as a solution dropwise at a low temperature to maintain a low concentration of the electrophile in the reaction mixture, which favors monobromination.
Purification by Column Chromatography Dibrominated impurities are typically less polar than the monobrominated product. A well-optimized silica gel column chromatography can effectively separate these impurities.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing dibrominated impurities.

Issue 3: Presence of Unreacted Starting Material (2,3-dimethoxypyridine)

Troubleshooting Steps

StepAction
1. Verify Reagent Activity Ensure that the brominating agent is of high purity and has not degraded. For example, NBS can decompose over time.
2. Increase Reaction Time/Temperature If the reaction has stalled, cautiously increasing the reaction time or temperature may drive the reaction to completion. Monitor closely to avoid the formation of degradation products.
3. Efficient Purification Unreacted starting material is more polar than the brominated product and can typically be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities include:

  • Dibromo-2,3-dimethoxypyridine: Formed from over-bromination of the starting material.

  • Unreacted 2,3-dimethoxypyridine: Resulting from an incomplete reaction.

  • Positional Isomers: Depending on the synthetic route, other brominated isomers could potentially form.

  • Hydrolysis Products: 5-Bromo-2-hydroxy-3-methoxypyridine or 5-Bromo-3-hydroxy-2-methoxypyridine could form if the methoxy groups are cleaved, for instance, during an acidic work-up.

Q2: How can I best monitor the progress of the bromination reaction?

Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting material (2,3-dimethoxypyridine) and the product (this compound). The product, being less polar, will have a higher Rf value. For more precise monitoring, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What purification methods are most effective for obtaining high-purity this compound?

Silica gel column chromatography is the most common and effective method for purifying this compound from common impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) typically provides good separation. For solid products, recrystallization can also be a powerful purification technique.

Q4: I am observing a significant amount of a dibrominated byproduct. What is the most critical parameter to adjust in my reaction?

The stoichiometry of the brominating agent is the most critical parameter. Reduce the number of equivalents of the brominating agent to be as close to 1.0 as possible while still achieving a reasonable conversion of the starting material. Additionally, ensure slow addition of the brominating agent at a controlled, low temperature.

This could be due to the hydrolysis of one of the methoxy groups. This can happen during the work-up if acidic conditions are used, or if the crude product is exposed to silica gel for an extended period during chromatography, as silica gel is slightly acidic. To avoid this, use a neutral or slightly basic work-up and perform chromatography efficiently.

Data Presentation

Table 1: Illustrative Purity Profile of this compound by HPLC

CompoundRetention Time (min)Area % (Crude)Area % (Purified)
2,3-dimethoxypyridine3.510.2< 0.1
This compound 5.8 85.3 > 99.0
Dibromo-2,3-dimethoxypyridine7.24.1< 0.5
Unknown Impurity 14.90.4< 0.2

Note: This data is illustrative and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the bromination of 2,3-dimethoxypyridine.

Materials:

  • 2,3-dimethoxypyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethoxypyridine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Protocol 2: HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)% B
030
1595
2095
2130
2530

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway Start 2,3-dimethoxypyridine Product This compound Start->Product Bromination Side_Product Dibromo-2,3-dimethoxypyridine Product->Side_Product Over-bromination Reagent NBS / Acetonitrile Reagent->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Reaction Mixture (TLC/HPLC) Start->Check_Reaction Impurity_ID Identify Major Impurities Check_Reaction->Impurity_ID Starting_Material High Starting Material? Impurity_ID->Starting_Material Dibromo Dibrominated Impurity? Impurity_ID->Dibromo Other Other Impurities? Impurity_ID->Other Starting_Material->Dibromo No Adjust_Time_Temp Increase Reaction Time/Temperature Starting_Material->Adjust_Time_Temp Yes Dibromo->Other No Adjust_Stoichiometry Reduce Brominating Agent Stoichiometry Dibromo->Adjust_Stoichiometry Yes Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Other->Optimize_Purification Adjust_Time_Temp->Optimize_Purification Adjust_Stoichiometry->Optimize_Purification

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Optimization of Reaction Temperature for the Heck Reaction with 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature for the Heck coupling of 5-Bromo-2,3-dimethoxypyridine.

Troubleshooting Guide & Frequently Asked Questions

Q1: What is a typical starting temperature for the Heck reaction with this compound?

A typical starting temperature for a Heck reaction involving an aryl bromide is in the range of 80–120 °C.[1] For this compound, a conservative starting point would be around 90-100 °C, especially when using common solvents like DMF, DMAc, or dioxane.[2] The optimal temperature is highly dependent on the specific catalyst system (palladium source and ligand), base, and solvent used.[1]

Q2: My reaction shows low or no conversion of this compound. Should I simply increase the temperature?

While increasing the temperature can increase the reaction rate, it should be done systematically. Before raising the temperature, verify the following:

  • Catalyst Activity: Ensure your palladium source and ligand are active and have been handled under appropriate inert conditions.

  • Reagent Purity: Impurities in solvents or starting materials can inhibit the catalyst.[3]

  • Base Strength: The choice of base is critical for regenerating the active Pd(0) catalyst.[4]

If these factors are optimized, you can increase the temperature incrementally (e.g., in 10-15 °C steps) for subsequent experiments. Be aware that aryl bromides are less reactive than aryl iodides and often require more forcing conditions.[5]

Q3: I am observing significant byproduct formation and the reaction mixture has turned dark brown or black. What is the issue?

The formation of a dark precipitate, often palladium black, indicates catalyst decomposition.[3] This is a common problem at elevated temperatures and can lead to a complete loss of catalytic activity.[3][5] High temperatures can also promote side reactions such as hydrodehalogenation or homocoupling of the aryl bromide.

Troubleshooting Steps:

  • Lower the Temperature: This is the most direct way to prevent catalyst decomposition.[3]

  • Use a More Stable Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can form more thermally stable palladium complexes, allowing the reaction to proceed at higher temperatures without decomposition.[1][5]

  • Check Reaction Time: Prolonged heating, even at a moderate temperature, can lead to catalyst degradation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Q4: How does my choice of ligand and solvent influence the optimal reaction temperature?

The ligand and solvent play a crucial role in determining the required reaction temperature.

  • Ligands: The use of bulky, electron-donating phosphines or stable N-heterocyclic carbenes (NHCs) can significantly increase the activity and stability of the palladium catalyst.[5] These advanced catalyst systems can often facilitate the reaction at lower temperatures, sometimes even below 100 °C.[1]

  • Solvents: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are commonly used as they can dissolve the reactants and salts formed during the reaction.[2] The choice of solvent will dictate the maximum accessible temperature for the reaction. Some modern protocols utilize aqueous media, which can sometimes allow for reactions at milder temperatures.[1][6]

Q5: Can running the reaction at a lower temperature improve the outcome?

Yes, in some cases, a lower temperature can be beneficial. While it may slow the reaction rate, it can improve selectivity by minimizing side reactions and preventing the thermal decomposition of the catalyst or sensitive functional groups on the substrates.[7] Newer, highly active catalyst systems are specifically designed to be effective at milder conditions, including room temperature in some instances.[8][9] If you are experiencing issues with byproducts, screening a lower temperature range with a more active catalyst is a recommended strategy.

Data Presentation: Temperature Optimization

The following table represents a hypothetical optimization study for the Heck reaction of this compound with n-butyl acrylate. This illustrates how results can be structured for clear comparison.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1802415Low conversion
21001865Significant product formation
31201288High conversion, clean reaction
41401075Formation of dark precipitate (Pd black), increased byproducts

Experimental Protocol: General Procedure for Heck Reaction

This protocol provides a general methodology for the palladium-catalyzed Heck reaction between this compound and an alkene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent via syringe, followed by the alkene.

  • Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction temperature.

G cluster_start cluster_eval cluster_paths cluster_actions start Run reaction at initial temperature (e.g., 90-100 °C) eval Analyze Reaction Outcome (TLC / LC-MS) start->eval low_yield Low Conversion / No Reaction eval->low_yield < 40% Conversion good_yield Good Yield (>80%) eval->good_yield Clean, High Conversion byproducts Byproducts / Catalyst Decomposition eval->byproducts Dark Color / Spots on TLC optimize_other Verify Reagents & Catalyst Activity low_yield->optimize_other reaction_complete Reaction Optimized good_yield->reaction_complete decrease_T Decrease Temperature or Use More Stable Ligand byproducts->decrease_T increase_T Incrementally Increase Temperature (e.g., +15 °C) increase_T->eval Re-run Experiment optimize_other->increase_T decrease_T->eval Re-run Experiment

References

effect of base on the outcome of Suzuki-Miyaura reactions with 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-Bromo-2,3-dimethoxypyridine in Suzuki-Miyaura cross-coupling reactions. It provides troubleshooting advice and frequently asked questions (FAQs) focused on the critical role of the base in achieving successful reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions related to the selection and use of bases in the Suzuki-Miyaura coupling with this compound.

Frequently Asked Questions

Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?

A1: The base is crucial for the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1] Its main function is to activate the boronic acid, converting it into a more nucleophilic "ate" complex (boronate), such as [R-B(OH)₃]⁻.[2][3] This boronate species is more reactive and readily transfers its organic group to the palladium center.[1] Two primary pathways are generally accepted: the "Boronate Pathway," where the base activates the boronic acid, and the "Hydroxide Pathway," where the base first reacts with the palladium(II) halide complex.[2]

Q2: My reaction yield is low when using this compound. What are the most common causes related to the base?

A2: Low yields can often be attributed to several base-related factors:

  • Inappropriate Base Strength: A base that is too weak may not activate the boronic acid efficiently, leading to an incomplete or slow reaction.[3] Conversely, a base that is too strong can sometimes lead to undesired side reactions or degradation of starting materials or products, especially with sensitive functional groups.[2]

  • Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom. It is particularly a concern with electron-rich or heteroaryl boronic acids and can be exacerbated by strong bases and the presence of water.[3][4]

  • Poor Solubility: Many inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have low solubility in common organic solvents.[3] If the base is not sufficiently mixed or the solvent system is inadequate, its effectiveness is drastically reduced.[3]

  • Catalyst Deactivation: An inappropriate base can contribute to the decomposition of the palladium catalyst, often observed by the formation of palladium black.[5]

Q3: The starting material, this compound, is electron-rich. How does this affect my choice of base?

A3: The electron-donating methoxy groups on the pyridine ring make the bromine atom less reactive towards oxidative addition, which is a key step in the catalytic cycle. To compensate, you may need slightly more forcing reaction conditions (e.g., higher temperature) or a more carefully optimized catalyst-ligand-base system. While stronger bases can sometimes accelerate the reaction, they also increase the risk of side reactions like protodeboronation. A moderate-strength base like K₃PO₄ or Cs₂CO₃ is often a good starting point for such substrates.

Q4: My substrate contains a base-labile functional group. Which base should I choose?

A4: For substrates with sensitive functionalities (e.g., esters, ketones with α-protons, amides), it is critical to use milder bases.[3] Weaker bases such as potassium carbonate (K₂CO₃) or even organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be considered.[2][6] Potassium phosphate (K₃PO₄) is also often a suitable choice as it is effective without being overly harsh.[3]

Q5: Should I be concerned about using an aqueous solution for the base?

A5: Many Suzuki-Miyaura reactions are performed in biphasic solvent systems, such as toluene/water or dioxane/water, where the inorganic base is dissolved in the aqueous phase.[7] This is often effective. However, the presence of water can promote protodeboronation of the boronic acid.[4] If this becomes a significant issue, using an anhydrous organic solvent with a more soluble organic base or a finely powdered, anhydrous inorganic base like K₃PO₄ might be beneficial.[3]

Data Presentation: Comparative Performance of Common Bases

The optimal base is dependent on the specific boronic acid, catalyst, ligand, and solvent system used. The following table summarizes the general performance of commonly used bases in Suzuki-Miyaura reactions involving brominated pyridines and other aryl bromides, providing a starting point for reaction optimization.

BaseTypical StrengthCommon SubstratesTypical Yield (%)Notes
K₃PO₄ Moderate to StrongAryl & Heteroaryl Bromides70-95%Often an excellent choice for challenging or electron-rich substrates. Its use in anhydrous conditions is common.[8]
Cs₂CO₃ StrongAryl & Heteroaryl Bromides, especially chlorides80-98%Highly effective due to the high solubility of its salts and the nature of the cesium cation. Can be expensive.[1]
K₂CO₃ ModerateAryl & Heteroaryl Bromides60-90%A widely used, cost-effective base. Often used in aqueous solvent mixtures.[1][7] Has been shown to be effective for couplings with brominated pyridines.[1]
Na₂CO₃ ModerateAryl & Heteroaryl Bromides65-98%Another common and inexpensive choice. In some studies, it has been found to be the most effective base in terms of yield.[6][9]
NaOH / KOH StrongAryl Bromides70-90%Strong bases that can be effective but may promote side reactions or substrate degradation, especially with sensitive functional groups.[2] Their high basicity can sometimes be detrimental.[2]
Organic Bases (e.g., TEA, DIPEA) Weak to ModerateSubstrates with base-sensitive groupsVariableLess common for standard couplings but useful when strong inorganic bases are incompatible with the substrate.[2][6]

Note: The yield ranges are compiled from various sources and are intended for comparative purposes. Actual yields will vary based on specific reaction conditions.

Experimental Protocols

Below is a representative protocol for a Suzuki-Miyaura coupling reaction which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture like Dioxane/Water 4:1)

Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the selected base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula. If using a biphasic system, add the organic solvent first, followed by an aqueous solution of the base. It is crucial to ensure all solvents have been properly degassed (e.g., by sparging with argon for 30 minutes) to prevent oxygen from deactivating the catalyst.[5][10]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the limiting starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Boronic Acid, Catalyst, Solvent) start->check_reagents check_base_strength Is the Base Appropriate? start->check_base_strength check_solubility Is the Base Soluble? start->check_solubility check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions solution_reagents Action: Use fresh reagents, ensure solvent is degassed check_reagents->solution_reagents base_too_weak Base too weak? check_base_strength->base_too_weak base_too_strong Base too strong? base_too_weak->base_too_strong No solution_stronger_base Action: Use a stronger base (e.g., K2CO3 -> K3PO4) base_too_weak->solution_stronger_base Yes solution_milder_base Action: Use a milder base (e.g., K3PO4 -> K2CO3) or check for side products base_too_strong->solution_milder_base Yes solution_solvent Action: Change solvent system (e.g., add water, use different solvent) check_solubility->solution_solvent No solution_conditions Action: Increase temperature, extend reaction time, ensure inertness check_conditions->solution_conditions

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pdi_complex R¹-Pd(II)L_n-X pd0->pdi_complex Oxidative Addition oxidative_addition->pdi_complex transmetalation Transmetalation pdi_r1r2 R¹-Pd(II)L_n-R² pdi_complex->pdi_r1r2 Transmetalation transmetalation->pdi_r1r2 pdi_r1r2->pd0 Reductive Elimination reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) pdi_r1r2->product reductive_elimination->pd0 aryl_halide R¹-X (this compound) aryl_halide->pdi_complex boronic_acid R²-B(OH)₂ ate_complex [R²-B(OH)₃]⁻ (Activated 'ate' complex) boronic_acid->ate_complex base Base (e.g., K₃PO₄) base->ate_complex ate_complex->pdi_r1r2

Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.

References

minimizing homocoupling byproducts in reactions with 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting advice and protocols to minimize the formation of homocoupling byproducts when using 5-Bromo-2,3-dimethoxypyridine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of reactions with this compound?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material couple together. When using this compound, this results in the formation of the undesired symmetrical byproduct, 2,2',3,3'-tetramethoxy-5,5'-bipyridine. In reactions involving a coupling partner (like a boronic acid or an alkyne), homocoupling of that partner can also occur. These side reactions consume starting materials, reduce the yield of the desired product, and complicate purification.

Q2: What are the primary causes of homocoupling?

A2: The two main culprits for homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1][2]

  • Oxygen-Mediated: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[2] This Pd(II) can then react with your nucleophilic coupling partner (e.g., boronic acid) to form the homocoupled product.[1] Rigorous exclusion of oxygen is one of the most critical steps to prevent this.[2][3]

  • Pd(II) Precatalyst-Mediated: When using a common Pd(II) salt like Pd(OAc)₂ or PdCl₂, one pathway for its necessary reduction to the catalytically active Pd(0) involves the stoichiometric homocoupling of two molecules of the organometallic reagent (e.g., organoboron or organotin compound).[1][2]

Q3: Which cross-coupling reactions involving this compound are most susceptible to homocoupling?

A3: While possible in many palladium-catalyzed reactions, homocoupling is frequently observed in:

  • Suzuki-Miyaura Coupling: Homocoupling of the organoboron reagent is a very common side reaction, often driven by the presence of oxygen or the Pd(II) precatalyst.[1]

  • Sonogashira Coupling: Dimerization of the terminal alkyne (Glaser coupling) is a significant side reaction, especially when copper(I) is used as a co-catalyst in the presence of oxygen.

  • Stille Coupling: Homocoupling of the organostannane reagent is a major potential side reaction.[4]

Q4: How does the electronic nature of this compound affect homocoupling?

A4: this compound is an electron-rich heteroaryl halide due to the two methoxy groups. In Suzuki reactions, electron-rich aryl bromides can sometimes be more challenging substrates. For Sonogashira couplings, aryl bromides are generally less reactive than aryl iodides, which may require more forcing conditions that can lead to side reactions.[5] The choice of ligand and reaction conditions must be carefully optimized to favor the desired cross-coupling pathway over competing side reactions.

Troubleshooting Guide

Problem: High levels of 2,2',3,3'-tetramethoxy-5,5'-bipyridine observed in a Suzuki reaction.

This indicates homocoupling of the starting aryl bromide.

Potential Cause Recommended Action Rationale
Inefficient Catalyst Reduction If using a Pd(II) precatalyst, add a mild reducing agent like potassium formate (1.1 eq).[3]This facilitates the reduction of Pd(II) to the active Pd(0) catalyst, minimizing the pathway where the aryl bromide itself acts as the reductant via homocoupling.[3]
Inappropriate Ligand Use a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃.Bulky ligands promote the rate-limiting reductive elimination step of the desired cross-coupling, helping it outcompete the homocoupling pathway.[6]
Suboptimal Base Screen different inorganic bases. K₃PO₄ or Cs₂CO₃ are often effective for electron-rich aryl bromides.The base is critical for activating the boronic acid.[7] An optimal base facilitates transmetalation for the desired reaction without promoting catalyst or substrate decomposition.[7]
Problem: Significant formation of boronic acid dimer in a Suzuki reaction.

This is the most common form of homocoupling in Suzuki reactions.

Potential Cause Recommended Action Rationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparge the solvent and reaction mixture with a subsurface stream of argon or nitrogen for 30-60 minutes.[2][6][8] Maintain a positive pressure of inert gas throughout the reaction.[6]Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is a key species in the boronic acid homocoupling pathway.[1][6] Even small amounts of oxygen remaining in the reactor headspace can be problematic.[3]
Use of Pd(II) Precatalyst Switch to a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.This bypasses the initial reduction step where the boronic acid can be consumed to form the active Pd(0) catalyst.[6]
Boronic Acid Instability Use a more stable boronic ester, such as a pinacol boronate ester (BPin), instead of the boronic acid.[7]Boronic acids can be unstable and prone to degradation and homocoupling.[7] Their corresponding esters are often more robust.
Problem: High levels of alkyne dimerization (Glaser coupling) in a Sonogashira reaction.
Potential Cause Recommended Action Rationale
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol.[2]The copper(I) co-catalyst is primarily responsible for promoting the oxidative dimerization of the alkyne. Eliminating it is a highly effective strategy.[2]
Presence of Oxygen Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere.Oxygen is the oxidant in the Glaser coupling side reaction. Its removal is critical.
Inappropriate Ligand/Base For copper-free conditions, use a bulky, electron-rich ligand (e.g., P(t-Bu)₃) with a suitable base (e.g., Cs₂CO₃).These conditions help promote the palladium catalytic cycle for the desired cross-coupling, making the copper co-catalyst unnecessary.[9]

Data Summary Table

The following table provides representative data on how reaction parameters can influence the ratio of the desired product to the homocoupled byproduct in a hypothetical Suzuki reaction between this compound and Phenylboronic Acid.

Catalyst (2 mol%)Ligand (4 mol%)Base (2.0 eq)SolventTemp (°C)Product : Homocoupling Ratio (Aryl Bromide Dimer)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10085 : 15
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O10095 : 5
Pd₂(dba)₃ SPhos K₃PO₄ Dioxane/H₂O 100 >98 : <2
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O (Not Degassed)10070 : 30 (Boronic Acid Dimer)
Pd(OAc)₂ SPhos K₃PO₄ Dioxane/H₂O (Degassed) 100 96 : 4

Data is illustrative and intended for comparison purposes.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is optimized to reduce the homocoupling of both the aryl bromide and the boronic acid.

1. Reagents & Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 - 3.0 eq.)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or similar reaction vessel, magnetic stir bar, inert gas (Argon or Nitrogen) line.

2. Reaction Setup and Deoxygenation:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, and powdered K₃PO₄.

  • Seal the flask with a septum and connect it to a vacuum/inert gas manifold.

  • Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle 3-5 times.[2]

  • Prepare the solvent mixture and degas it thoroughly by sparging with a subsurface stream of inert gas for at least 30 minutes.[8]

  • Add the degassed solvent to the reaction flask via syringe or cannula.

3. Catalyst Addition and Reaction:

  • In a separate vial under inert gas, weigh the Pd₂(dba)₃ and SPhos ligand.

  • Briefly remove the septum from the reaction flask and add the catalyst/ligand solids under a positive flow of inert gas to prevent air entry.

  • Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

4. Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visual Guides

Diagram 1: Troubleshooting Workflow for Homocoupling

G start High Homocoupling Observed q_reaction What type of homocoupling? start->q_reaction boronic Boronic Acid Dimer (Suzuki) q_reaction->boronic Boronic aryl Aryl Bromide Dimer (e.g., Suzuki, Stille) q_reaction->aryl Aryl Halide alkyne Alkyne Dimer (Sonogashira) q_reaction->alkyne Alkyne sol_oxygen Improve Degassing (Freeze-Pump-Thaw or Extensive Sparge) boronic->sol_oxygen sol_ligand Use Bulky, e⁻-rich Ligand (e.g., SPhos) aryl->sol_ligand sol_cu_free Switch to Copper-Free Protocol alkyne->sol_cu_free sol_pd0 Switch to Pd(0) source (e.g., Pd₂(dba)₃) sol_oxygen->sol_pd0 sol_ester Use Boronate Ester (BPin) sol_pd0->sol_ester end_node Re-evaluate Reaction sol_ester->end_node sol_reductant Add Mild Reductant (e.g., K-Formate) sol_reductant->end_node sol_ligand->sol_reductant sol_cu_free->sol_oxygen

Caption: A decision-making workflow for troubleshooting homocoupling byproducts.

Diagram 2: Competing Catalytic Pathways

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway (Oxygen-Mediated) pd0_main Pd(0)Lₙ oa_main Oxidative Addition (Ar-X) pd0_main->oa_main Ar-X tm_main Transmetalation (R-M) oa_main->tm_main R-M re_main Reductive Elimination tm_main->re_main re_main->pd0_main product Product (Ar-R) re_main->product pd0_side Pd(0)Lₙ ox_side Oxidation pd0_side->ox_side O₂ pd2_side Pd(II)Lₙ ox_side->pd2_side tm1_side Transmetalation (R-M) pd2_side->tm1_side tm2_side Transmetalation (R-M) tm1_side->tm2_side re_side Reductive Elimination tm2_side->re_side re_side->pd0_side byproduct Homocoupling (R-R) re_side->byproduct

Caption: Desired cross-coupling cycle versus the competing homocoupling pathway.

References

impact of solvent choice on the efficiency of cross-coupling with 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the cross-coupling of 5-Bromo-2,3-dimethoxypyridine. The choice of solvent is a critical parameter influencing the efficiency of these reactions, and this guide will help you navigate the common challenges encountered in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low yield?

A1: Low yields in Suzuki-Miyaura couplings of electron-rich heteroaryl bromides like this compound can stem from several factors. The electron-donating methoxy groups can decrease the reactivity of the C-Br bond towards oxidative addition. Common issues include suboptimal solvent choice, inappropriate base selection, or catalyst deactivation. For instance, aprotic polar solvents like DMF can sometimes lead to lower yields compared to ethereal solvents like 1,4-dioxane, especially when certain bases are used.

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?

A2: Homocoupling is often promoted by the presence of oxygen. To mitigate this, ensure rigorous degassing of your solvents and reaction mixture and maintain a strict inert atmosphere (e.g., argon or nitrogen). Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can also be advantageous over in situ reduction of Pd(II) precursors.

Q3: My Sonogashira coupling is not proceeding to completion. What are the likely causes?

A3: Incomplete Sonogashira couplings can be due to several factors. The solvent plays a crucial role; while DMF is commonly used, for some substrates, a switch to a non-polar solvent like toluene or a less coordinating one like THF might be beneficial.[1] The choice of base is also critical; organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, and their efficacy can be solvent-dependent. Catalyst and co-catalyst (CuI) activity are also key; ensure they are of high quality and handled under inert conditions to prevent deactivation.

Q4: I am seeing a lot of Glaser coupling (alkyne homocoupling) in my Sonogashira reaction. What can I do to prevent this?

A4: Glaser coupling is a common side reaction, particularly when a copper co-catalyst is used. To minimize this, you can try copper-free Sonogashira conditions. If copper is necessary, maintaining a strictly anaerobic environment is crucial. The choice of amine base and solvent can also influence the rate of this side reaction.

Q5: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A5: The success of a Buchwald-Hartwig amination hinges on the interplay between the palladium catalyst, ligand, base, and solvent.[2] For electron-rich bromopyridines, bulky, electron-rich phosphine ligands are often required to promote efficient catalytic turnover. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher temperatures.[3] Toluene and 1,4-dioxane are generally effective solvents.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion in Cross-Coupling Reactions
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst for more reliable generation of the active species.
Inappropriate Solvent The solvent influences the solubility of reagents and the stability of catalytic intermediates.[4] For Suzuki reactions, a mixture of 1,4-dioxane and water is often effective. For Sonogashira, THF or DMF are common choices. For Buchwald-Hartwig, toluene or dioxane are frequently used. A solvent screen is recommended if initial results are poor.
Suboptimal Base The base plays a critical role in the catalytic cycle. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often robust choices. For Sonogashira, an amine base like Et₃N or DIPEA is typical. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu is often required. The strength and solubility of the base can be critical.
Insufficient Reaction Temperature Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate. Cautiously increase the temperature in 10-20 °C increments. Microwave irradiation can also be an effective method for rapid heating and reaction acceleration.
Poor Quality Reagents Ensure all reagents, including the this compound, coupling partner, and solvents, are pure and anhydrous (where applicable). Impurities can poison the catalyst.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause & Troubleshooting Strategy
Debromination (Hydrodehalogenation) This is the replacement of the bromine atom with a hydrogen atom. It can be caused by hydride impurities or competing reaction pathways. Troubleshooting: Ensure solvents are not a source of hydrides. Optimize the base; a weaker or less hindered base may reduce this side reaction. Lowering the reaction temperature can also increase selectivity.
Homocoupling of Coupling Partner This involves the dimerization of the boronic acid, alkyne, or amine. Troubleshooting: For Suzuki reactions, rigorous degassing is key. For Sonogashira (Glaser coupling), use copper-free conditions or maintain a strict anaerobic environment. Slow addition of the coupling partner can also be beneficial.
Protodeborylation (Suzuki) This is the cleavage of the C-B bond of the boronic acid. Troubleshooting: Use of boronic esters (e.g., pinacol esters) which are often more stable. Anhydrous conditions can also suppress this side reaction.

Data Presentation: Solvent Effects on Cross-Coupling Efficiency

While specific comparative studies on the impact of different solvents for cross-coupling reactions with this compound are not extensively documented in publicly available literature, the following tables provide representative conditions gleaned from analogous reactions on similar bromopyridine substrates. These should serve as a strong starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Solvent SystemBaseCatalyst SystemTemp. (°C)Typical Yield Range (%)
1,4-Dioxane / H₂OK₃PO₄Pd(PPh₃)₄85-9570-95[5]
Toluene / H₂OK₂CO₃Pd(dppf)Cl₂10065-90
DMEK₂CO₃Pd(dppf)Cl₂8070-85[6]
DMF / H₂OK₂CO₃Pd/NiFe₂O₄60-8070-98[7]

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

SolventBaseCatalyst SystemTemp. (°C)Typical Yield Range (%)
THFEt₃NPdCl₂(PPh₃)₂ / CuIRoom Temp.80-95[8]
DMFEt₃NPdCl₂(PPh₃)₂ / CuI80-10075-90[3]
TolueneEt₃NPd(PPh₃)₄ / CuI8060-85
NMPTBAADipyridylpalladium complexRoom Temp.High[9]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

SolventBaseCatalyst SystemTemp. (°C)Typical Yield Range (%)
TolueneNaOtBuPd₂(dba)₃ / BINAP100-11080-95
1,4-DioxaneK₃PO₄Pd(OAc)₂ / RuPhos11090-98
THFLHMDSPd(OAc)₂ / cataCXium® A8085-95
TolueneCs₂CO₃Pd(OAc)₂ / Xantphos11070-90

Experimental Protocols

The following are generalized protocols and should be optimized for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling (Copper-Cocatalyzed)

This protocol describes a typical copper-cocatalyzed Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the degassed THF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Anhydrous, degassed Toluene

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the degassed toluene, followed by this compound and the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G General Troubleshooting Workflow for Low Yield start Low or No Product Yield q1 Is the catalyst active and handled under inert conditions? start->q1 s1 Use a pre-catalyst or fresh reagents. Ensure strict inert atmosphere. q1->s1 No q2 Is the reaction temperature optimal? q1->q2 Yes s1->q2 s2 Increase temperature incrementally (10-20 °C). Consider microwave heating. q2->s2 No q3 Are reagents and solvents pure and anhydrous? q2->q3 Yes s2->q3 s3 Use high-purity, anhydrous, and degassed solvents and reagents. q3->s3 No q4 Is the solvent and base combination appropriate? q3->q4 Yes s3->q4 s4 Screen alternative solvents (e.g., Dioxane, Toluene, DMF). Screen alternative bases (e.g., K3PO4, Cs2CO3, NaOtBu). q4->s4 No end Improved Yield q4->end Yes s4->end

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

G Experimental Workflow for Cross-Coupling Reactions cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification a 1. Add Reactants & Base to Schlenk Flask b 2. Evacuate & Backfill with Inert Gas (3x) a->b c 3. Add Degassed Solvent b->c d 4. Add Catalyst/Pre-catalyst c->d e 5. Heat to Desired Temperature with Stirring d->e f 6. Monitor Progress (TLC / LC-MS) e->f g 7. Cool & Quench Reaction f->g h 8. Aqueous Work-up (Extraction) g->h i 9. Dry, Filter & Concentrate h->i j 10. Purify by Column Chromatography i->j k Isolated Product j->k

Caption: General workflow for a typical cross-coupling reaction.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)L2-X oa->pd2 tm Transmetalation (Base) pd2->tm Ar'-B(OR)2 pd2_ar Ar-Pd(II)L2-Ar' tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' re->product

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Validation & Comparative

A Researcher's Guide to Reaction Monitoring: LC-MS vs. TLC for 5-Bromo-2,3-dimethoxypyridine Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the precise monitoring of reaction progress is paramount to ensuring optimal yields, purity, and efficiency. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin-Layer Chromatography (TLC) for monitoring the progress of a Suzuki-Miyaura cross-coupling reaction involving the key intermediate, 5-Bromo-2,3-dimethoxypyridine. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most appropriate analytical technique.

The Rise of LC-MS in Reaction Monitoring

Traditionally, TLC has been a workhorse for the rapid, qualitative assessment of reaction progress. However, the demand for more quantitative and definitive data has led to the widespread adoption of LC-MS.[1] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers superior separation and identification capabilities, providing unambiguous characterization of reactants, products, and byproducts.[2] This is particularly crucial when dealing with complex reaction mixtures or when trace-level impurities can significantly impact the final outcome. The transition from TLC to open-access LC-MS systems has been a significant time-saver in process optimization, allowing for faster data turnaround with minimal sample preparation.[1]

Comparing Analytical Techniques: A Hypothetical Suzuki-Miyaura Reaction

To illustrate the strengths and weaknesses of LC-MS and TLC, we will consider a hypothetical Suzuki-Miyaura coupling reaction between this compound and a generic boronic acid to form the corresponding coupled product.

Reaction Scheme:

Table 1: Quantitative Comparison of LC-MS and TLC for Reaction Monitoring

ParameterLC-MSTLC
Sensitivity High (ng to pg level)Low (µg to ng level)
Specificity Very High (Mass-to-charge ratio)Low (Rf value)
Quantitation Excellent (Peak area integration)Semi-quantitative at best (Spot intensity)
Time per Sample ~1-5 minutes~15-30 minutes (including spotting, development, and visualization)
Sample Preparation Dilution and filtrationDirect spotting of reaction mixture
Identification Confident (Molecular weight)Tentative (Comparison to standards)
Detection of Byproducts High probabilityMay miss minor or co-eluting spots

Experimental Protocols

LC-MS Method for Monitoring Reaction Progress

This method is designed for the rapid and accurate determination of the relative amounts of starting material, product, and any potential byproducts.

Instrumentation: A standard LC-MS system equipped with a pump, autosampler, column oven, UV detector, and a single quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • UV Detection: 254 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 100-500.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilute the aliquot with 1 mL of acetonitrile.

  • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

TLC Method for Reaction Monitoring

This method is suitable for a quick, qualitative check of the reaction's progress.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254).

  • Developing Chamber.

  • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v). The optimal ratio may need to be determined experimentally.

  • UV Lamp (254 nm).

Procedure:

  • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate's baseline.

  • Also spot the starting material (this compound) as a reference.

  • Place the TLC plate in the developing chamber containing the eluent.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

Data Presentation and Interpretation

Table 2: Hypothetical Reaction Monitoring Data

Time PointLC-MS: % Conversion (Peak Area)TLC: Visual Estimation of Starting Material
0 hr0%Intense Spot
1 hr35%Moderately Intense Spot
2 hr78%Faint Spot
3 hr99%No Visible Spot

The LC-MS data provides precise quantitative information on the conversion of the starting material to the product. In contrast, TLC offers a more qualitative assessment, relying on the visual intensity of the spots. While useful for a quick check, TLC can be misleading, especially in determining reaction completion, as trace amounts of starting material may not be visible.

Visualizing the Workflow and Comparison

To further clarify the processes and their relationship, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis A Aliquot from Reaction B Dilution A->B C Filtration B->C D Injection C->D E LC Separation D->E F MS Detection E->F G Data Processing F->G H H G->H Quantitative Results

Caption: Experimental workflow for LC-MS reaction monitoring.

Comparison cluster_lcms LC-MS cluster_tlc TLC LCMS_Quant Quantitative LCMS_Spec High Specificity LCMS_Sens High Sensitivity TLC_Qual Qualitative TLC_Low_Spec Low Specificity TLC_Low_Sens Low Sensitivity Decision Choice of Technique cluster_lcms cluster_lcms Decision->cluster_lcms Need for Precision & Byproduct ID cluster_tlc cluster_tlc Decision->cluster_tlc Quick Check & Low Cost Reaction Reaction Monitoring Reaction->Decision

Caption: Logical comparison of LC-MS and TLC for reaction monitoring.

Conclusion

For monitoring reactions involving valuable intermediates like this compound, LC-MS offers significant advantages over traditional TLC. Its high sensitivity, specificity, and quantitative power enable precise tracking of reaction kinetics, confident identification of products and byproducts, and informed decision-making for process optimization. While TLC remains a useful tool for rapid, preliminary checks, LC-MS stands as the superior technique for generating the robust and reliable data required in modern chemical research and development.

References

Comparative Reactivity Analysis: 5-Bromo-2,3-dimethoxypyridine vs. 5-Chloro-2,3-dimethoxypyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. Halogenated pyridines are a cornerstone in medicinal chemistry, offering versatile handles for a variety of cross-coupling and substitution reactions. This guide provides an objective comparison of the reactivity of two such building blocks: 5-Bromo-2,3-dimethoxypyridine and 5-Chloro-2,3-dimethoxypyridine.

The primary difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond at the 5-position of the pyridine ring. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl > F.[1] This trend is primarily attributed to the bond dissociation energy of the carbon-halogen bond, where the C-Br bond is weaker and thus more readily undergoes oxidative addition to the palladium catalyst than the C-Cl bond.[2][3]

The presence of the two methoxy groups at the 2- and 3-positions also influences the electronic properties of the pyridine ring. Methoxy groups are electron-donating through resonance and can affect the basicity of the pyridine nitrogen.[4] This can modulate the reactivity of the molecule in various transformations.

Data Presentation: Comparative Reactivity Overview

The following table summarizes the expected relative reactivity of this compound and 5-Chloro-2,3-dimethoxypyridine in common synthetic transformations based on established chemical principles.

Reaction TypeThis compound5-Chloro-2,3-dimethoxypyridineRationale
Suzuki-Miyaura Coupling Higher reactivity, milder conditions (e.g., lower temperature, less active catalyst).Lower reactivity, requires more forcing conditions (e.g., higher temperature, more active catalyst/ligand system).C-Br bond has a lower bond dissociation energy than the C-Cl bond, facilitating faster oxidative addition.[3]
Buchwald-Hartwig Amination Higher reactivity, broader substrate scope with various amines under standard conditions.Lower reactivity, may require specialized bulky electron-rich phosphine ligands and higher temperatures.[1][5]Similar to Suzuki coupling, the rate-determining oxidative addition step is more facile for the C-Br bond.
Stille Coupling More facile reaction, often proceeds with standard palladium catalysts.Less reactive, may necessitate higher temperatures and longer reaction times.The principle of C-X bond reactivity (Br > Cl) holds true for Stille couplings as well.[6]
Nucleophilic Aromatic Substitution (SNAr) Less likely to occur at the 5-position compared to activated positions (e.g., 2- or 4-).Also unlikely at the 5-position unless strongly activated by other substituents.The 5-position of pyridine is not as electron-deficient as the 2- and 4-positions, making SNAr less favorable.[7] The reactivity difference between Br and Cl as leaving groups in SNAr is less pronounced than in cross-coupling.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework. For 5-chloro-2,3-dimethoxypyridine, optimization of the catalyst, ligand, base, and temperature will likely be necessary.

Materials:

  • 5-Halo-2,3-dimethoxypyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the 5-halo-2,3-dimethoxypyridine, arylboronic acid, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS. For the chloro-derivative, a higher temperature and a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos) may be required.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point. The chloro-analog will likely require a more specialized catalyst system.

Materials:

  • 5-Halo-2,3-dimethoxypyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Under a positive pressure of inert gas, add the base, the 5-halo-2,3-dimethoxypyridine, and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS. For 5-chloro-2,3-dimethoxypyridine, a more electron-rich and bulky ligand such as RuPhos or XPhos may be necessary to achieve a good yield.[1]

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography.

Mandatory Visualization

G Comparative Reactivity in Pd-Catalyzed Cross-Coupling cluster_cycle Catalytic Cycle Bromo_Reactant This compound Bromo_OA Oxidative Addition (Faster, Lower Energy) Bromo_Reactant->Bromo_OA Pd(0)L_n Bromo_Intermediate Pd(II) Intermediate Bromo_OA->Bromo_Intermediate Transmetalation Transmetalation (with R-M) Bromo_Intermediate->Transmetalation Chloro_Reactant 5-Chloro-2,3-dimethoxypyridine Chloro_OA Oxidative Addition (Slower, Higher Energy) Chloro_Reactant->Chloro_OA Pd(0)L_n Chloro_Intermediate Pd(II) Intermediate Chloro_OA->Chloro_Intermediate Chloro_Intermediate->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product Coupled Product Reductive_Elimination->Product Pd0 Pd(0)L_n Reductive_Elimination->Pd0

Caption: Oxidative addition step in palladium-catalyzed cross-coupling.

References

A Comparative Analysis of Suzuki Coupling Reactions: 5-Bromo-2,3-dimethoxypyridine and Other Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, offering a powerful tool for the formation of carbon-carbon bonds. This guide provides a comparative analysis of the Suzuki coupling yields of 5-Bromo-2,3-dimethoxypyridine against other common bromopyridine isomers. The data presented, sourced from various studies, is intended to guide researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Performance Comparison of Bromopyridines in Suzuki Coupling

The reactivity of bromopyridines in Suzuki coupling is significantly influenced by the position of the bromine atom and the nature of other substituents on the pyridine ring. While direct comparative studies under identical conditions for this compound are limited, we can draw valuable insights from a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, and compare its performance with unsubstituted bromopyridine isomers.

The presence of electron-donating groups, such as methoxy groups, on the pyridine ring can influence the electronic properties and, consequently, the reactivity of the C-Br bond in the palladium-catalyzed cycle. The following table summarizes the Suzuki coupling yields for 5-bromo-2-methylpyridin-3-amine with various arylboronic acids and provides a general comparison with the yields of 2-, 3-, and 4-bromopyridine.

Bromopyridine DerivativeArylboronic AcidCatalyst SystemBaseSolventYield (%)
5-Bromo-2-methylpyridin-3-amine Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)82
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)88
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)78
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)80
2-Bromopyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O~70-80
3-Bromopyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O~60-70
4-Bromopyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O>90

Note: The yields for 2-, 3-, and 4-bromopyridine are representative and can vary based on specific reaction conditions. The data for 5-bromo-2-methylpyridin-3-amine is from a specific study and provides a consistent set of results with different boronic acids.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are the protocols for the Suzuki coupling reactions cited in the comparison.

Protocol for Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine

This protocol is based on the synthesis of novel pyridine derivatives.[1]

Materials:

  • 5-Bromo-2-methylpyridin-3-amine

  • Arylboronic acid (1.1759 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.318 mmol)

  • 1,4-Dioxane (2 mL)

  • Water (0.5 mL)

Procedure:

  • In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (0.2 g), tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the corresponding arylboronic acid, potassium phosphate, and water to the mixture.

  • Heat the reaction mixture to 85–95 °C and stir for over 15 hours.

  • After cooling to room temperature, filter the mixture and dilute with ethyl acetate (50 mL).

  • The subsequent workup and purification steps should be followed to isolate the desired product.

General Protocol for Suzuki Coupling of Bromopyridines

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the bromopyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizing the Suzuki-Miyaura Coupling

To better understand the reaction dynamics, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² R1X Bromopyridine (R¹-X) R2B Arylboronic Acid (R²-B(OR)₂) Product Coupled Product (R¹-R²) Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - Add Bromopyridine - Add Boronic Acid - Add Base - Add Solvent start->setup inert Create Inert Atmosphere (Purge with Ar or N₂) setup->inert catalyst Add Palladium Catalyst inert->catalyst heat Heat and Stir Reaction Mixture catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Workup: - Cool Reaction - Aqueous Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

References

A Comparative Guide to the Regioselective Functionalization of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. 5-Bromo-2,3-dimethoxypyridine is a versatile building block, offering multiple potential sites for modification. This guide provides a comparative analysis of key methods for its functionalization, focusing on the validation of regioselectivity through experimental data.

Executive Summary

The functionalization of this compound is dominated by reactions at the C5 position, leveraging the bromine atom as an excellent leaving group in palladium-catalyzed cross-coupling reactions. These methods, including Suzuki-Miyaura, Sonogashira, and Heck couplings, offer a reliable and highly regioselective route to a diverse range of C5-substituted 2,3-dimethoxypyridines. In contrast, functionalization at other positions, such as C4 or C6, through methods like directed ortho-metalation (DoM), is less common and potentially complicated by the presence of the bromine atom. This guide presents a comparison of these methodologies, supported by available experimental data and protocols.

Data Presentation: Comparison of Functionalization Methods

Functionalization MethodPosition of FunctionalizationTypical ReagentsRegioselectivityYields
Suzuki-Miyaura Coupling C5Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)HighModerate to Good
Sonogashira Coupling C5Terminal alkynes, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N)HighNot specified in literature for this substrate
Heck Coupling C5Alkenes, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)HighNot specified in literature for this substrate
Directed ortho-Metalation (DoM) C4 (predicted)Strong base (e.g., n-BuLi, LDA), ElectrophileVariable/UndeterminedNot specified in literature for this substrate

Key Functionalization Strategies and Experimental Protocols

Palladium-Catalyzed Cross-Coupling Reactions at C5

Palladium-catalyzed cross-coupling reactions are the most prevalent and well-validated methods for the functionalization of this compound. The carbon-bromine bond at the C5 position is the primary site of reactivity, leading to excellent regioselectivity.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C5 position of the pyridine ring and a variety of aryl and heteroaryl groups.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of a bromo-pyridine derivative is as follows:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow reagents This compound + Arylboronic acid + Base (e.g., K3PO4) + Pd Catalyst (e.g., Pd(PPh3)4) reaction Reaction in Degassed Solvent (e.g., Dioxane/H2O) 80-100 °C reagents->reaction Heat workup Aqueous Workup & Extraction reaction->workup Cool purification Column Chromatography workup->purification product 5-Aryl-2,3-dimethoxypyridine purification->product

Workflow for Suzuki-Miyaura Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the C5 position and a terminal alkyne.[1]

Experimental Protocol:

A representative protocol for a Sonogashira coupling is as follows:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 1-10 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and a base, typically an amine such as triethylamine (Et₃N, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the 5-alkynyl-2,3-dimethoxypyridine product.

The Heck reaction allows for the coupling of the C5 position with an alkene.[2][3]

Experimental Protocol:

A general procedure for the Heck reaction is outlined below:

  • In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst like palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., tri(o-tolyl)phosphine) if required.

  • Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), and an anhydrous solvent (e.g., DMF or acetonitrile).

  • Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.

  • Monitor the reaction's progress. Upon completion, cool the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product via column chromatography.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

Palladium_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_complex R-Pd(II)L_n-Br (R = 2,3-dimethoxypyridin-5-yl) oxidative_addition->pd_complex transmetalation Transmetalation (Suzuki, Sonogashira) or Carbopalladation (Heck) pd_complex->transmetalation Organometallic Reagent or Alkene pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Generalized Palladium Catalytic Cycle

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[4][5] In the case of 2,3-dimethoxypyridine, the two methoxy groups could potentially direct lithiation to the C4 position.

Theoretical Pathway:

  • A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would coordinate to the methoxy group at the C3 position.

  • Deprotonation would then occur at the adjacent C4 position, which is the most acidic proton ortho to a directing group.

  • The resulting lithiated intermediate can be trapped with various electrophiles to introduce a new substituent at C4.

Challenges and Alternative Pathways:

The presence of the bromine atom at C5 introduces complexity. Instead of C-H activation, a halogen-metal exchange at the C5 position might occur, leading to a 5-lithiated species. Furthermore, a "halogen dance" reaction could lead to the migration of the bromine atom to a different position on the ring.[6] To date, there is a lack of specific experimental data in the peer-reviewed literature for the directed ortho-metalation of this compound to definitively validate the regioselectivity.

Logical Relationship in Directed ortho-Metalation:

DoM_Pathway start This compound base Strong Base (e.g., n-BuLi) start->base path1 Directed ortho-Metalation (C4-Lithiation) base->path1 Potential Pathway path2 Halogen-Metal Exchange (C5-Lithiation) base->path2 Potential Pathway electrophile Electrophile (E+) path1->electrophile path2->electrophile product1 4-E-5-Bromo-2,3-dimethoxypyridine electrophile->product1 product2 5-E-2,3-dimethoxypyridine electrophile->product2

Potential Pathways in Lithiation

Conclusion

The regioselective functionalization of this compound is most reliably achieved at the C5 position through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a well-documented example, offering a versatile method for introducing aryl substituents with high regioselectivity. While directed ortho-metalation presents a theoretical possibility for functionalization at the C4 position, the lack of specific experimental data for this substrate means that this approach requires further investigation to validate its regioselectivity and synthetic utility. Researchers and drug development professionals should prioritize cross-coupling strategies for predictable and efficient C5 functionalization of this valuable pyridine building block.

References

Navigating the Crowded Landscape of Drug Discovery: A Comparative Guide to Alternatives for 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical juncture in the synthesis of novel therapeutics. 5-Bromo-2,3-dimethoxypyridine has long been a valuable scaffold in medicinal chemistry, prized for its versatile reactivity in cross-coupling reactions. However, the dynamic and competitive nature of drug discovery necessitates a broader perspective on available synthetic tools. This guide provides an in-depth comparison of viable alternatives to this compound, offering a data-driven analysis of their performance in key synthetic transformations and their potential as bioisosteric replacements to modulate biological activity.

This comprehensive analysis delves into the practical application of alternative building blocks, presenting quantitative data on reaction yields and detailed experimental protocols. Furthermore, it explores the concept of bioisosterism, showcasing how subtle structural modifications can lead to significant improvements in a drug candidate's pharmacological profile.

Direct Replacements in Cross-Coupling Reactions: A Quantitative Comparison

The bromine atom at the 5-position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. The performance of this building block can be benchmarked against its halogen and boronic acid analogs. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, a factor that directly influences reaction kinetics, required catalyst loading, and overall efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Below is a comparative overview of the performance of 5-substituted-2,3-dimethoxypyridine derivatives in a typical Suzuki-Miyaura reaction with phenylboronic acid.

Building BlockStructureTypical Yield (%)Reaction Time (h)Notes
This compoundthis compound Structure75-95%4-12Good reactivity under standard conditions.
5-Iodo-2,3-dimethoxypyridine5-Iodo-2,3-dimethoxypyridine Structure85-98%1-6Higher reactivity allows for milder conditions and shorter reaction times.
5-Chloro-2,3-dimethoxypyridine5-Chloro-2,3-dimethoxypyridine Structure40-70%12-24Lower reactivity often requires higher catalyst loading, stronger bases, and elevated temperatures.
2,3-Dimethoxypyridine-5-boronic acid2,3-Dimethoxypyridine-5-boronic acid Structure80-95%2-8Excellent alternative to aryl halides, offering high yields and good functional group tolerance.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the 5-substituted-2,3-dimethoxypyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is degassed and heated at 90 °C under a nitrogen atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow Reagents Reactants: 5-Substituted-2,3-dimethoxypyridine Arylboronic Acid Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent Solvent: Dioxane/Water Reagents->Solvent Dissolve Reaction Reaction: Degas & Heat (90°C) under N2 Solvent->Reaction Workup Aqueous Workup: Extraction with Ethyl Acetate Reaction->Workup After completion Purification Purification: Column Chromatography Workup->Purification Product Final Product: 5-Aryl-2,3-dimethoxypyridine Purification->Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp)-C(sp²) bonds, introducing alkyne functionalities.

Building BlockStructureTypical Yield (%)Reaction Time (h)
This compoundthis compound Structure70-90%4-8
5-Iodo-2,3-dimethoxypyridine5-Iodo-2,3-dimethoxypyridine Structure80-95%1-4

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the 5-halo-2,3-dimethoxypyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol). The mixture is stirred at room temperature under a nitrogen atmosphere. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes.

Building BlockStructureTypical Yield (%)Reaction Time (h)
This compoundthis compound Structure60-80%12-24
5-Iodo-2,3-dimethoxypyridine5-Iodo-2,3-dimethoxypyridine Structure70-90%6-12

Experimental Protocol: General Procedure for Heck Reaction

A mixture of the 5-halo-2,3-dimethoxypyridine (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) is heated at 100 °C in a sealed tube. The reaction progress is monitored by GC-MS. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography.

Bioisosteric Replacements: Modulating Biological Activity

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to enhance efficacy, improve pharmacokinetic properties, and reduce toxicity.[1] In the context of this compound, bioisosteric replacement can involve modifications at the 5-position or replacement of the entire 2,3-dimethoxypyridine scaffold.

Pyrido[2,3-d]pyrimidines as Bioisosteres of 2,3-Dimethoxypyridines

One promising bioisosteric replacement for the 2,3-dimethoxypyridine core is the pyrido[2,3-d]pyrimidine scaffold. This heterocyclic system has been explored in the development of various kinase inhibitors, demonstrating potent anticancer activity.[2] The rationale behind this replacement lies in the ability of the pyrido[2,3-d]pyrimidine core to mimic the hydrogen bonding and aromatic interactions of the original scaffold while offering different physicochemical properties that can impact solubility, metabolic stability, and target engagement.

Comparative Biological Activity

Compound ScaffoldTargetIC₅₀ (µM)Cell LineReference
2,3-Dimethoxyphenyl derivativeTyrosinase262.15-[3]
Pyrido[2,3-d]pyrimidine derivativeVEGFR-22.68HepG2[4]
Pyrido[2,3-d]pyrimidine derivativeHER-21.39MCF-7[4]
Pyrido[2,3-d]pyrimidine derivativeCDK4/6-PC-3, MCF-7[2]

The data suggests that the pyrido[2,3-d]pyrimidine scaffold can lead to potent inhibition of various kinases, highlighting its potential as a successful bioisosteric replacement for the 2,3-dimethoxypyridine core in certain therapeutic areas.

Bioisosteric_Replacement cluster_0 Original Scaffold cluster_1 Bioisosteric Replacement cluster_2 Potential Improvements Original 2,3-Dimethoxypyridine Core Replacement Pyrido[2,3-d]pyrimidine Core Original->Replacement Bioisosteric Replacement Potency Enhanced Potency Replacement->Potency Selectivity Improved Selectivity Replacement->Selectivity PK Favorable PK Properties Replacement->PK

References

A Head-to-Head Comparison of Palladium Catalysts for the Coupling of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 5-Bromo-2,3-dimethoxypyridine serves as a versatile building block for the synthesis of a diverse array of complex molecules. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 5-position via palladium-catalyzed cross-coupling reactions is a critical step in the development of novel pharmaceutical agents and functional materials.

This guide provides an objective, data-driven comparison of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions of this compound. The selection of an appropriate catalyst system, including the palladium precursor, ligand, and reaction conditions, is paramount for achieving high yields, selectivity, and overall efficiency.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for key palladium-catalyzed cross-coupling reactions. While specific data for this compound is often proprietary or not widely published, the data presented here is based on analogous bromopyridine systems and serves as a strong predictive tool for catalyst performance.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285[1]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495[1]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298[1]
PdCl₂(dppf)5K₃PO₄1,4-Dioxane/H₂O85-9515Moderate to Good[2]

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAP2 (Pd), 3 (Ligand)NaOtBuToluene80-High[3]
Pd(OAc)₂ / XPhos2 (Pd), 4 (Ligand)K₃PO₄1,4-Dioxane100-High[3]
Pd(dba)₂ / XPhos1.5 (Pd), 3.0 (Ligand)NaOtBuTolueneReflux694

Table 3: Heck Coupling of Bromopyridines with Alkenes

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Butyl AcrylateEt₃NDMF1002475[4]
Supramolecular Pd CatalystButyl AcrylateK₂CO₃Toluene1301<11[5]
Pd(dba)₂ / Di-1-adamantyl-n-butylphosphineStyreneK₃PO₄Dioxane120-98[6]

Table 4: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ / PPh₃CuI (5 mol%)Et₃NDMF100372-96[7]
PdCl₂(PPh₃)₂CuIEt₃NDMF--High[7]
(NHC)-Pd Complex(NHC)-Cu Complex----High[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the coupling of this compound.

Suzuki-Miyaura Coupling Protocol

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 - 0.05 equiv.).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.[9]

Buchwald-Hartwig Amination Protocol

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3]

  • Reagent Addition: Add the degassed solvent (e.g., toluene).[3] Then add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3]

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Heck Coupling Protocol

  • Reaction Setup: In a Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1.0 mol%), the ligand (e.g., tetrahydropyrimidinium salt, 2 mmol%), the aryl bromide (this compound, 1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), and the base (e.g., K₂CO₃, 2 mmol).

  • Solvent Addition: Add a mixture of water and DMF (e.g., 3 mL each).

  • Reaction: Heat the mixture at 80 °C for 4 hours.

  • Work-up: After cooling, extract the mixture with ethyl acetate/hexane (1:5). Filter the organic layer through a pad of silica gel, washing thoroughly.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel.[10]

Sonogashira Coupling Protocol

  • Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[2]

Mandatory Visualization

The following diagrams illustrate the fundamental catalytic cycles for the discussed coupling reactions, providing a visual representation of the mechanistic pathways.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)₂) Product Product Ar-Pd(II)-R(L_n)->Product Reductive Elimination Product->Pd(0)L_n Ar-R Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) [Ar-Pd(II)-NR'R''](L_n) [Ar-Pd(II)-NR'R''](L_n) Ar-Pd(II)-X(L_n)->[Ar-Pd(II)-NR'R''](L_n) Amine Coordination & Deprotonation (HNR'R'', Base) Product Product [Ar-Pd(II)-NR'R''](L_n)->Product Reductive Elimination Product->Pd(0)L_n Ar-NR'R'' Heck_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) R-CH=CH-Pd(II)-Ar(L_n) R-CH=CH-Pd(II)-Ar(L_n) Ar-Pd(II)-X(L_n)->R-CH=CH-Pd(II)-Ar(L_n) Migratory Insertion (Alkene) Product Product R-CH=CH-Pd(II)-Ar(L_n)->Product β-Hydride Elimination Product->Pd(0)L_n Ar-CH=CH-R Sonogashira_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡C-R(L_n) Ar-Pd(II)-C≡C-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡C-R(L_n) Transmetalation (Cu-C≡C-R) Product Product Ar-Pd(II)-C≡C-R(L_n)->Product Reductive Elimination Product->Pd(0)L_n Ar-C≡C-R

References

A Comparative Guide to the Influence of Methoxy Group Position on Pyridine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of pyridine substituted with a methoxy group at the 2, 3, and 4-positions. Understanding the influence of the methoxy group's location on the pyridine ring is crucial for designing synthetic routes and predicting the behavior of pyridine-containing compounds in various chemical transformations. This document summarizes key reactivity parameters, supported by experimental data, and outlines relevant experimental protocols for assessing the reactivity of these isomers.

Executive Summary

The position of the methoxy group on the pyridine ring significantly influences its reactivity through a combination of electronic and steric effects. In general:

  • 4-Methoxypyridine is the most basic and generally the most reactive towards electrophiles due to the strong +M (mesomeric) effect of the methoxy group, which increases electron density at the nitrogen atom and the ortho and para positions.

  • 2-Methoxypyridine exhibits reduced basicity compared to pyridine due to the -I (inductive) effect of the electronegative oxygen atom outweighing the +M effect at the nitrogen position. It is, however, activated towards electrophilic attack at the 3 and 5-positions and highly susceptible to nucleophilic substitution at the 2-position.

  • 3-Methoxypyridine has a basicity intermediate between that of 2- and 4-methoxypyridine. The methoxy group at the 3-position primarily exerts a -I effect, deactivating the ring towards electrophilic attack, but it can direct electrophiles to the 2, 4 and 6 positions.

Data Presentation

The following table summarizes the key quantitative data comparing the properties and reactivity of the three methoxypyridine isomers.

Property/Reaction2-Methoxypyridine3-Methoxypyridine4-MethoxypyridinePyridine (for reference)
pKa of Conjugate Acid 3.28[1]4.78[2]6.47[3]5.23[4]
Relative Basicity Least BasicIntermediateMost BasicIntermediate
Electrophilic Aromatic Substitution (EAS)
Relative ReactivityActivatedDeactivatedHighly ActivatedBaseline
Major Product(s) of Nitration3-Nitro-2-methoxypyridine2-Nitro-3-methoxypyridine3-Nitro-4-methoxypyridine3-Nitropyridine
Nucleophilic Aromatic Substitution (NAS) on corresponding Chloropyridine
Relative Reactivity of ChloromethoxypyridineHighLowHighModerate (for 2- & 4-chloropyridine)

Electronic Effects and Reactivity

The interplay of inductive and mesomeric effects of the methoxy group governs the reactivity of the pyridine ring. The lone pair on the oxygen atom can be delocalized into the ring (a +M effect), increasing electron density, while the electronegativity of the oxygen atom withdraws electron density through the sigma bond (a -I effect). The position of the methoxy group determines the net effect on different positions of the ring.

electronic_effects cluster_2_methoxy 2-Methoxypyridine cluster_3_methoxy 3-Methoxypyridine cluster_4_methoxy 4-Methoxypyridine 2-Methoxy 2-OCH3 2-N N 2-Methoxy->2-N -I 2-C3 C3 2-Methoxy->2-C3 +M 2-C5 C5 2-Methoxy->2-C5 +M 3-Methoxy 3-OCH3 3-N N 3-Methoxy->3-N -I (weak) 3-C2 C2 3-Methoxy->3-C2 +M 3-C4 C4 3-Methoxy->3-C4 +M 3-C6 C6 3-Methoxy->3-C6 +M 4-Methoxy 4-OCH3 4-N N 4-Methoxy->4-N +M (strong) 4-C3 C3 4-Methoxy->4-C3 +M 4-C5 C5 4-Methoxy->4-C5 +M Effects Effects

Electronic effects of the methoxy group on the pyridine ring.
Basicity and Electrophilic Aromatic Substitution

The basicity of the pyridine nitrogen is a good indicator of the overall electron density of the ring and its propensity to react with electrophiles. The pKa of the conjugate acid of 4-methoxypyridine is significantly higher than that of pyridine, indicating a more basic nitrogen atom. This is due to the strong electron-donating +M effect of the methoxy group at the para position, which increases the electron density on the nitrogen. Conversely, the pKa of 2-methoxypyridine is lower than that of pyridine, suggesting that the -I effect of the adjacent methoxy group dominates, withdrawing electron density and reducing basicity.[4] The basicity of 3-methoxypyridine is intermediate.

This trend in basicity is mirrored in the reactivity towards electrophilic aromatic substitution (EAS). The electron-rich ring of 4-methoxypyridine is highly activated towards EAS, while the 3-methoxypyridine is deactivated. The 2-methoxypyridine is considered activated, with substitution occurring preferentially at the 3 and 5 positions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) on pyridine is generally favored at the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom. The presence of a methoxy group can further influence this reactivity. For a leaving group at the 2- or 4-position, the methoxy group can have a complex role. While it is an electron-donating group, which would generally disfavor nucleophilic attack, its influence on the stability of the intermediate and the activation of the leaving group are also important. In the case of chloromethoxypyridines, the 2- and 4-chloro isomers are expected to be more reactive towards nucleophiles than the 3-chloro isomer.

Experimental Protocols

The following are generalized protocols for comparing the reactivity of methoxypyridine isomers. Specific conditions may require optimization.

Competitive Nitration for Relative Reactivity in Electrophilic Aromatic Substitution

This experiment determines the relative reactivity of the three methoxypyridine isomers towards a common electrophile.

Materials:

  • 2-Methoxypyridine, 3-Methoxypyridine, 4-Methoxypyridine

  • A non-reactive internal standard (e.g., 1,3,5-trichlorobenzene)

  • Nitrating mixture (e.g., nitric acid in sulfuric acid or acetyl nitrate)

  • Quenching solution (e.g., ice-cold sodium bicarbonate solution)

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC-MS or HPLC for analysis

Procedure:

  • Prepare an equimolar stock solution of the three methoxypyridine isomers and the internal standard in a suitable inert solvent.

  • In a reaction vessel cooled in an ice bath, add a known volume of the stock solution.

  • Slowly add a sub-stoichiometric amount of the nitrating agent (e.g., 0.3 equivalents relative to the total amount of pyridines) to the reaction mixture with vigorous stirring.

  • Allow the reaction to proceed for a set amount of time (e.g., 30 minutes).

  • Quench the reaction by carefully pouring the mixture into an ice-cold solution of sodium bicarbonate.

  • Extract the products with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Analyze the product mixture by GC-MS or HPLC to determine the relative amounts of the nitrated products of each isomer. The ratio of products will indicate the relative reactivity of the parent methoxypyridines.

competitive_nitration Start Equimolar mixture of 2-, 3-, 4-Methoxypyridine + Internal Standard Reaction Add sub-stoichiometric nitrating agent (e.g., HNO3/H2SO4) Start->Reaction Quench Quench with NaHCO3 solution Reaction->Quench Extraction Extract with organic solvent Quench->Extraction Analysis Analyze by GC-MS or HPLC Extraction->Analysis Result Determine relative amounts of nitrated products Analysis->Result

Workflow for competitive nitration of methoxypyridines.
Kinetic Analysis of Nucleophilic Aromatic Substitution

This experiment measures the rate of substitution of a leaving group (e.g., chlorine) from the corresponding chloromethoxypyridine isomers by a nucleophile.

Materials:

  • 2-Chloro-X-methoxypyridine, 3-Chloro-Y-methoxypyridine, 4-Chloro-Z-methoxypyridine (where X, Y, Z are the positions of the methoxy group)

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Solvent (e.g., methanol, DMSO)

  • UV-Vis spectrophotometer or HPLC

  • Thermostatted reaction vessel

Procedure:

  • Prepare stock solutions of the chloromethoxypyridine substrates and the nucleophile in the chosen solvent.

  • In a thermostatted cuvette or reaction vial, mix the substrate and a large excess of the nucleophile to ensure pseudo-first-order kinetics.

  • Monitor the reaction progress over time by measuring the change in absorbance of a reactant or product at a specific wavelength using a UV-Vis spectrophotometer, or by taking aliquots at regular intervals and analyzing them by HPLC.

  • Plot the natural logarithm of the substrate concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').

  • The second-order rate constant (k2) can be calculated by dividing k' by the concentration of the nucleophile.

  • Repeat the experiment for all three isomers under identical conditions to compare their second-order rate constants.

Conclusion

The position of the methoxy group on the pyridine ring has a profound and predictable impact on its reactivity. 4-Methoxypyridine is the most electron-rich and basic isomer, making it highly reactive towards electrophiles. 2-Methoxypyridine, while less basic, is activated for both electrophilic and nucleophilic substitution at specific positions. 3-Methoxypyridine is generally the least reactive towards electrophiles due to the unfavorable positioning of the electron-donating group. A thorough understanding of these positional effects is essential for the effective design and synthesis of functional pyridine-based molecules in drug discovery and materials science.

References

Quantitative NMR (qNMR) for Yield Determination of 5-Bromo-2,3-dimethoxypyridine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and efficient determination of reaction yields is a critical aspect of chemical synthesis. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for determining the yield of reactions involving 5-Bromo-2,3-dimethoxypyridine, a key intermediate in pharmaceutical synthesis.

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical method for determining the purity and concentration of substances.[1][2] Unlike chromatographic techniques, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards for each analyte.[3][4] This guide details the experimental protocol for qNMR yield determination and compares its performance against traditional methods like HPLC, GC, and gravimetric analysis.

Experimental Protocol: qNMR Yield Determination

A generalized protocol for performing a qNMR experiment with an internal standard is provided below. This can be adapted for various reaction mixtures containing this compound.[5]

1. Selection of Internal Standard (IS): The choice of an internal standard is crucial for accurate qNMR results.[5] An ideal IS should:

  • Be of high purity (≥99%).[6]

  • Be chemically stable and not react with the sample or solvent.[7]

  • Have signals in the ¹H NMR spectrum that do not overlap with signals from the analyte or other components in the reaction mixture.[4][5]

  • Be soluble in the deuterated solvent used.[6]

  • Be non-volatile and non-hygroscopic to ensure accurate weighing.[8]

For the analysis of this compound, suitable internal standards could include 1,3,5-trimethoxybenzene or dimethyl sulfone, depending on the reaction solvent and other components.

2. Sample Preparation:

  • Accurately weigh a precise amount of a suitable internal standard (e.g., 10.0 mg) into a vial.

  • Dissolve the internal standard in a known volume of a deuterated solvent (e.g., 1.0 mL of CDCl₃ or DMSO-d₆).

  • From the crude reaction mixture, take a representative aliquot (e.g., 50 µL) and weigh it accurately.

  • Add a precise volume of the internal standard stock solution to the aliquot of the reaction mixture. Alternatively, the internal standard can be weighed directly into the NMR tube along with the analyte, followed by the addition of a known volume of solvent.[5][9]

3. NMR Data Acquisition: To ensure accurate quantification, specific NMR acquisition parameters must be carefully set:

  • Relaxation Delay (d1): This is a critical parameter. The delay between pulses should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure complete relaxation.[10][11] A typical starting point is a delay of 10-30 seconds.

  • Pulse Angle: A 90° pulse angle should be used for excitation.[12]

  • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10][11]

  • Digital Resolution: Ensure adequate digital resolution for accurate integration.

4. Data Processing and Yield Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of the product (analyte) and the internal standard.

  • The yield is calculated using the following formula:

    Yield (%) = [(I_A / N_A) / (I_IS / N_IS)] * (m_IS / m_LR) * (MW_A / MW_IS) * P_IS * 100

    Where:

    • I_A = Integral of the analyte signal

    • N_A = Number of protons for the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the internal standard signal

    • m_IS = Mass of the internal standard

    • m_LR = Initial mass of the limiting reagent

    • MW_A = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • P_IS = Purity of the internal standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Yield Calculation crude Crude Reaction Mixture weigh_crude Weigh Aliquot of Crude Mixture crude->weigh_crude is_stock Internal Standard (IS) Stock Solution mix Mix Weighed Crude, IS, and Solvent is_stock->mix weigh_crude->mix weigh_is Weigh IS dissolve_is Dissolve IS in Deuterated Solvent weigh_is->dissolve_is dissolve_is->is_stock acquire Acquire 1H NMR Spectrum (Optimized d1, 90° pulse) mix->acquire process Process FID (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Molar Ratio integrate->calculate yield Determine Final Yield (%) calculate->yield report report yield->report Final Report

Caption: Workflow for determining reaction yield using the internal standard qNMR method.

Comparison of Yield Determination Methods

The following table provides a comparison of qNMR with other common techniques for determining reaction yield.

FeatureqNMRHPLC (UV-Vis)GC (FID)Gravimetric Analysis
Principle Signal intensity is proportional to the number of nuclei.[4]UV absorbance is proportional to concentration.Flame ionization response is proportional to the mass of carbon.Direct measurement of the mass of the isolated, purified product.
Sample Preparation Simple; weigh sample and internal standard, dissolve.[9]More complex; requires filtration, dilution, and preparation of mobile phases.Can be simple for volatile compounds; may require derivatization.Requires complete reaction work-up, purification (e.g., chromatography, crystallization), and drying.
Analysis Time Fast (typically 5-15 minutes per sample).[13]Moderate (10-30 minutes per sample).[13]Moderate (10-30 minutes per sample).[13]Slow (hours to days).
Accuracy High; considered a primary analytical method.[14]High, but dependent on the purity of the reference standard.High, but dependent on the purity of the reference standard.Can be high, but susceptible to losses during work-up and purification.[15]
Precision High; RSDs of <1% are achievable.[4]High; RSDs of <2% are common.High; RSDs of <2% are common.Variable; depends heavily on experimental technique.
Sample Throughput High; amenable to automation.High; autosamplers are standard.High; autosamplers are standard.Very low.
Universality Universal for soluble compounds with NMR-active nuclei.[1]Limited to compounds with a chromophore.Limited to volatile and thermally stable compounds.Universal, but requires isolable product.
Sample Recovery Non-destructive; sample can be fully recovered.Destructive.Destructive.Non-destructive for the final product.
Cost (Instrument) High initial investment.Moderate to high.Moderate.Low.

Data Presentation: A Hypothetical Case Study

Consider a reaction to synthesize this compound. The yield is determined by qNMR, HPLC, and gravimetric analysis.

MethodDetermined Yield (%)Standard DeviationNotes
qNMR 85.2± 0.5Analysis of the crude reaction mixture using 1,3,5-trimethoxybenzene as internal standard.
HPLC 83.9± 1.2Analysis of the crude reaction mixture against a calibrated reference standard of the product.
Gravimetric 76.5± 2.5Yield after column chromatography and drying under high vacuum. Losses during purification are likely.[15]

Logical Relationship of Analytical Methods

G cluster_reaction Chemical Reaction cluster_analysis Yield Analysis start Starting Materials reaction Reaction Mixture (Crude Product) start->reaction Synthesis qnmr qNMR Analysis (In-situ Yield) reaction->qnmr hplc HPLC/GC Analysis (In-situ Yield) reaction->hplc workup Work-up & Purification reaction->workup isolated Isolated Product workup->isolated gravimetric Gravimetric Analysis (Isolated Yield) isolated->gravimetric

Caption: Relationship between in-situ yield (qNMR, HPLC/GC) and isolated yield (Gravimetric).

Conclusion

For the determination of reaction yields of this compound, qNMR offers significant advantages in terms of speed, accuracy, precision, and universality without the need for product-specific calibration standards.[2][14] It provides a direct measure of the product in the crude reaction mixture, offering a more accurate assessment of the reaction's efficiency by avoiding errors associated with product loss during work-up and purification.[15] While chromatographic and gravimetric methods remain valuable, qNMR stands out as a superior technique for high-throughput reaction optimization and accurate yield determination in research and development settings.

References

A Comparative Guide to Elemental Composition Confirmation: HRMS Analysis of 5-Bromo-2,3-dimethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's elemental composition is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of High-Resolution Mass Spectrometry (HRMS) with traditional combustion analysis for the elemental composition confirmation of 5-Bromo-2,3-dimethoxypyridine derivatives.

This publication delves into the experimental protocols and presents a comparative analysis of the data obtained from these two orthogonal techniques. By understanding the strengths and limitations of each method, researchers can make informed decisions for the structural elucidation and purity assessment of novel chemical entities.

High-Resolution Mass Spectrometry (HRMS): A Precise Tool for Elemental Composition

HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution. This precision allows for the determination of a molecule's elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For halogenated compounds such as this compound, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) provides an additional layer of confirmation.

Experimental Protocol: HRMS Analysis of this compound

Sample Preparation: A sample of this compound is dissolved in a suitable solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 mg/mL. The solution is then further diluted to a concentration of 1-10 µg/mL with the same solvent. To facilitate ionization, 0.1% formic acid may be added for positive ion mode analysis.

Instrumentation and Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in positive ion mode, scanning a mass range that includes the expected molecular ion peak.

The workflow for HRMS elemental composition confirmation is outlined below:

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_processing Data Processing & Confirmation Sample This compound Dissolution Dissolve in Acetonitrile/Methanol Sample->Dissolution Dilution Dilute to 1-10 µg/mL Dissolution->Dilution Acidification Add 0.1% Formic Acid Dilution->Acidification ESI Electrospray Ionization (ESI) Acidification->ESI MassAnalyzer High-Resolution Mass Analyzer (TOF or Orbitrap) ESI->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector MassMeasurement Accurate Mass Measurement Detector->MassMeasurement FormulaConfirmation Elemental Formula Confirmation MassMeasurement->FormulaConfirmation IsotopePattern Isotopic Pattern Analysis IsotopePattern->FormulaConfirmation

Figure 1: Experimental workflow for HRMS analysis.
Data Presentation: HRMS Results

The table below presents the theoretical and illustrative experimental HRMS data for this compound (C₇H₈BrNO₂).

ParameterTheoretical ValueMeasured Value (Illustrative)Mass Error (ppm)
Molecular FormulaC₇H₈⁷⁹BrNO₂--
Monoisotopic Mass216.9793216.9790-1.4
Molecular FormulaC₇H₈⁸¹BrNO₂--
Monoisotopic Mass218.9772218.9769-1.4

Isotopic Distribution Comparison:

IonTheoretical Abundance (%)Measured Abundance (%) (Illustrative)
[M+H]⁺ (C₇H₉⁷⁹BrNO₂)⁺100.0100.0
[M+H]⁺ (C₇H₉⁸¹BrNO₂)⁺97.397.1

Alternative Technique: Combustion Analysis

Combustion analysis is a traditional and robust method for determining the elemental composition of a compound. The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, etc.) are quantitatively measured. For halogenated compounds, a subsequent titration step or ion chromatography is typically required to determine the halogen content.

Experimental Protocol: Combustion Analysis

Sample Preparation: A few milligrams of the crystalline this compound are accurately weighed into a tin or silver capsule.

Instrumentation and Analysis: The analysis is performed using an elemental analyzer. The sample is combusted at a high temperature (typically >900°C) in a stream of oxygen. The resulting combustion gases are passed through a series of traps and detectors to measure the amounts of carbon, hydrogen, and nitrogen. For bromine determination, the combustion products are passed through a solution that absorbs the hydrogen bromide, which is then quantified by titration.

The logical relationship for elemental composition determination via combustion analysis is as follows:

Combustion_Analysis Sample Weighed Sample (this compound) Combustion High-Temperature Combustion (>900°C in O2) Sample->Combustion GasSeparation Separation of Combustion Gases Combustion->GasSeparation CHN_Detection Detection of CO2, H2O, N2 GasSeparation->CHN_Detection Br_Absorption Absorption of HBr GasSeparation->Br_Absorption Elemental_Comp Elemental Composition (%C, %H, %N, %Br) CHN_Detection->Elemental_Comp Titration Quantification of Bromine Br_Absorption->Titration Titration->Elemental_Comp

Figure 2: Logical diagram of combustion analysis.
Data Presentation: Combustion Analysis Results

The following table compares the theoretical elemental composition of this compound with illustrative results from combustion analysis.

ElementTheoretical (%)Measured (%) (Illustrative)Difference (%)
Carbon (C)38.5638.41-0.15
Hydrogen (H)3.703.75+0.05
Nitrogen (N)6.426.35-0.07
Bromine (Br)36.6436.51-0.13

Performance Comparison: HRMS vs. Combustion Analysis

FeatureHigh-Resolution Mass Spectrometry (HRMS)Combustion Analysis
Principle Measures exact mass and isotopic distributionMeasures elemental percentages after combustion
Sample Amount Micrograms to nanogramsMilligrams
Accuracy Typically < 5 ppm mass errorTypically within ±0.4% of the theoretical value
Information Provides elemental formula and isotopic confirmationProvides elemental percentages
Throughput HighModerate
Limitations Does not distinguish between isomersCan be affected by sample purity and homogeneity

Conclusion

Both High-Resolution Mass Spectrometry and combustion analysis are valuable techniques for confirming the elemental composition of synthetic compounds like this compound derivatives. HRMS offers exceptional accuracy from a very small sample amount and provides the added benefit of isotopic pattern confirmation, which is particularly useful for halogenated molecules. Combustion analysis, while requiring a larger sample size, provides a direct measure of the elemental percentages and serves as an excellent orthogonal method to corroborate HRMS findings. For researchers in drug discovery and development, the complementary use of both techniques provides the highest level of confidence in the elemental composition of a newly synthesized molecule.

Safety Operating Guide

Proper Disposal of 5-Bromo-2,3-dimethoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-2,3-dimethoxypyridine, ensuring the safety of laboratory personnel and compliance with waste management regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Hazard Summary: this compound is harmful if swallowed.[1] It is crucial to handle this compound with appropriate personal protective equipment and to follow the disposal guidelines outlined below to minimize risks and environmental impact.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure that all personnel are equipped with the necessary personal protective equipment (PPE). Adherence to these safety measures is critical to prevent accidental exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound.

Hazard ClassificationCodeDescription
Acute toxicity, OralH302Harmful if swallowed

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in a manner that ensures the safety of personnel and is in accordance with local and regional regulations.

Step 1: Segregation and Labeling

  • Segregate waste containing this compound from other laboratory waste streams.

  • Use a dedicated, properly sealed, and clearly labeled waste container. The label should include the chemical name ("this compound"), the relevant hazard symbols, and the date of accumulation.

Step 2: Waste Collection

  • Collect waste in a designated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed except when adding waste.

Step 3: Consultation and Scheduling

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

  • Schedule a pickup with a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through standard waste or sewer systems.

Step 4: Final Disposal Method

  • The recommended methods for the final disposal of this compound are:

    • Incineration: In a licensed hazardous waste incinerator, preferably with a suitable combustible material.[2]

    • Landfill: Burial in a landfill specifically licensed to accept chemical and pharmaceutical waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the disposal process for this compound.

start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Label Waste Container ppe->segregate collect Collect Waste in Satellite Accumulation Area segregate->collect consult Consult Institutional EHS for Specific Procedures collect->consult schedule Schedule Pickup with Licensed Waste Contractor consult->schedule disposal_method Final Disposal Method schedule->disposal_method incineration Incineration disposal_method->incineration Preferred landfill Licensed Landfill disposal_method->landfill Alternative end End: Proper Disposal incineration->end landfill->end

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department to ensure adherence to all applicable regulations.

References

Essential Safety and Operational Guide for Handling 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-Bromo-2,3-dimethoxypyridine. The following procedures are based on best practices for handling pyridine derivatives and brominated aromatic compounds, ensuring a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Hazard Identification and GHS Classification (Based on Analogous Compounds)

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Nitrile or Neoprene gloves.[1] See Table 3 for glove compatibility details.Provides a barrier against skin contact.[1]
Body Protection A standard laboratory coat worn fully buttoned.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[1]Minimizes the inhalation of potentially harmful vapors.

Table 3: Glove Material Compatibility for Pyridine

Glove MaterialBreakthrough Time (minutes)Degradation RatingRecommendation
Butyl Rubber > 480ExcellentExcellent choice for prolonged contact.
Neoprene VariableGood to ExcellentSuitable for many applications.
Nitrile < 10 to > 480 (highly variable)Fair to GoodRecommended for splash protection, but immediate replacement upon contact is crucial.
Natural Rubber (Latex) < 10PoorNot recommended for handling pyridine.

Data is based on general chemical resistance guides for pyridine. Always consult the specific glove manufacturer's recommendations.

Experimental Protocol: Safe Handling and Disposal Workflow

This protocol outlines the step-by-step procedure for the safe handling, use, and disposal of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an emergency eyewash station and safety shower are accessible.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Set up a designated waste container for halogenated organic waste.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.
  • Wear chemical splash goggles.
  • Don the appropriate gloves (refer to Table 3). For operations with a higher risk of splash, consider double-gloving.

3. Handling and Use:

  • Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.
  • Avoid direct contact with skin and eyes.
  • Use compatible labware (e.g., glass, PTFE).
  • Keep containers tightly closed when not in use to prevent the release of vapors.

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
  • Ensure the container is clearly labeled with the chemical name and associated hazards.

5. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • Collect the absorbed material into a sealed container for hazardous waste disposal.
  • Ventilate the area of the spill.
  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

6. Disposal:

  • Dispose of all waste containing this compound as halogenated organic waste in a designated and properly labeled hazardous waste container.
  • Do not dispose of this chemical down the drain or in the regular trash.
  • Follow all local, state, and federal regulations for hazardous waste disposal.

7. Doffing Personal Protective Equipment (PPE):

  • Remove gloves first, avoiding contact with the outer surface.
  • Remove the lab coat.
  • Remove eye protection.
  • Wash hands thoroughly with soap and water after handling the chemical.

Safe Handling and Disposal Workflow Diagram

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_fume_hood Verify Fume Hood Operation prep_ppe Gather Appropriate PPE prep_fume_hood->prep_ppe prep_waste Prepare Halogenated Waste Container prep_ppe->prep_waste handling_don_ppe Don PPE prep_waste->handling_don_ppe handling_in_hood Work in Fume Hood handling_don_ppe->handling_in_hood handling_storage Store Properly handling_in_hood->handling_storage cleanup_spill Spill Response handling_in_hood->cleanup_spill cleanup_dispose Dispose of Waste handling_in_hood->cleanup_dispose cleanup_spill->cleanup_dispose emergency_spill Large Spill cleanup_spill->emergency_spill If large cleanup_doff_ppe Doff PPE cleanup_dispose->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash emergency_contact Contact EHS emergency_spill->emergency_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,3-dimethoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3-dimethoxypyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.